PF-5274857 hydrochloride
Description
Properties
IUPAC Name |
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNFUQAVPTTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of PF-05274857 Hydrochloride: A Technical Overview
Initial investigations into the mechanism of action for PF-05274857 hydrochloride have not yielded specific public information regarding its pharmacological properties and molecular targets. Extensive searches of prominent medical and clinical trial databases did not provide data directly associated with the compound "PF-05274857 hydrochloride."
The designation "PF" followed by a numerical sequence is characteristic of compounds under investigation by Pfizer. However, public disclosures regarding the specific mechanism of action, therapeutic area, and clinical development of PF-05274857 hydrochloride are not currently available. It is possible that this compound is in a very early stage of preclinical development, has been discontinued, or is designated by a different public identifier.
For researchers, scientists, and drug development professionals seeking information on Pfizer compounds, it is recommended to consult official public resources such as:
-
ClinicalTrials.gov: A comprehensive database of privately and publicly funded clinical studies conducted around the world. A search for "PF-05274857" did not yield specific results, though a trial with the identifier NCT02274857 is listed, its details do not specify this compound.
-
PubMed: A free resource supporting the search and retrieval of biomedical and life sciences literature.
-
Patent Databases: Searches of patent applications can sometimes reveal early information about a compound's structure and intended use.
-
Pfizer's Official Website and Publications: The company may disclose information about its research pipeline through press releases, investor communications, and scientific publications.
Without specific data on the mechanism of action, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers are advised to verify the compound identifier and consult the aforementioned resources for any future disclosures.
PF-5274857 Hydrochloride: A Technical Guide to a Potent Smoothened Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. PF-5274857 has demonstrated significant preclinical activity, including the ability to penetrate the blood-brain barrier, highlighting its potential for the treatment of brain tumors such as medulloblastoma.[1] This technical guide provides an in-depth overview of PF-5274857, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and tumorigenesis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of Smoothened (Smo), a G protein-coupled receptor. Upon Hh binding, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that culminates in the activation of Gli transcription factors. Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.
PF-5274857 acts as a direct antagonist of the Smoothened receptor. By binding to Smo, PF-5274857 prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of Gli target genes. This ultimately leads to the suppression of Hh pathway-driven tumor growth.
Hedgehog Signaling Pathway and the Mechanism of PF-5274857 Action.
Data Presentation
In Vitro Efficacy
PF-5274857 demonstrates potent inhibition of the Hedgehog pathway in various in vitro assays.
| Parameter | Value | Cell Line/System | Description |
| Ki | 4.6 ± 1.1 nM | HEK293 cells overexpressing human Smo | Binding affinity to the Smoothened receptor.[1] |
| IC50 | 5.8 nM | Not Specified | Inhibition of Hedgehog (Hh) signaling. |
| IC50 | 2.7 ± 1.4 nM | Gli-Luc/MEF cells | Inhibition of Sonic Hedgehog (Shh)-induced transcriptional activity of the downstream gene Gli1.[1] |
In Vivo Efficacy
In preclinical models of medulloblastoma, PF-5274857 shows robust anti-tumor activity.
| Parameter | Value | Animal Model | Description |
| In vivo IC50 | 8.9 ± 2.6 nM | Patched (+/-) medulloblastoma allograft mice | Drug concentration for half-maximal inhibition of tumor Gli1 mRNA production.[1] |
Preclinical Pharmacokinetics
Experimental Protocols
Smoothened Competitive Binding Assay
This assay determines the binding affinity of PF-5274857 to the Smoothened receptor by measuring its ability to displace a radiolabeled ligand.
References
An In-depth Technical Guide to the Impact of PF-5274857 Hydrochloride on Gli Transcription Factor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-5274857 hydrochloride, a potent and selective antagonist of the Smoothened (SMO) receptor. Its primary focus is to detail the compound's mechanism of action, specifically its inhibitory effects on the downstream Gli family of transcription factors, which are the terminal effectors of the Hedgehog (Hh) signaling pathway. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the key biological and experimental processes.
Introduction to the Hedgehog Signaling Pathway and PF-5274857
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and for adult tissue maintenance.[1][2] Aberrant activation of this pathway is a known driver in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[1][3] The central players in this pathway are the Patched (PTCH1) receptor, the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), and the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[4][5][6]
In the absence of an Hh ligand, PTCH1 tonically inhibits SMO.[1][5] This "off-state" allows for the proteolytic processing of Gli2 and Gli3 into C-terminally truncated repressor forms (GliR), which prevent the transcription of Hh target genes. When an Hh ligand binds to PTCH1, its inhibitory effect on SMO is relieved.[7] Activated SMO then translocates to the primary cilium, initiating a signaling cascade that prevents Gli processing and leads to the formation of full-length, transcriptionally active Gli proteins (GliA).[5][8] These activators move to the nucleus to induce the expression of target genes, including PTCH1 and GLI1, the latter of which serves as a reliable marker of pathway activity.[3][8]
This compound is a small molecule antagonist that directly targets and inhibits SMO, thereby blocking the entire downstream signaling cascade and preventing the activation of Gli transcription factors.[9][10][11]
Mechanism of Action of PF-5274857
PF-5274857 functions as a potent and selective antagonist of the SMO receptor.[9][10] By binding directly to SMO, it prevents the conformational changes required for its activation, even when PTCH1 inhibition is relieved by a Hedgehog ligand.[2] This action effectively locks the Hh pathway in its "off-state," leading to the continued suppression of Gli transcription factors. The ultimate consequence is the prevention of Gli activator formation and the subsequent downregulation of Hh target gene expression, which is critical for the proliferation of Hh-dependent tumors.[9][10]
Quantitative Data on PF-5274857 Activity
The potency and selectivity of PF-5274857 have been characterized through various in vitro and in vivo assays. The key quantitative metrics are summarized below.
| Parameter | Value | Assay/Context | Reference(s) |
| Binding Affinity (Ki) | 4.6 ± 1.1 nM | Competitive binding to human SMO receptor. | [9] |
| Hh Signaling Inhibition (IC50) | 5.8 nM | Inhibition of Hedgehog signaling. | [10][11] |
| Gli1 Transcriptional Activity (IC50) | 2.7 ± 1.4 nM | Inhibition of Shh-induced Gli1 activity in MEF cells. | [9][10] |
| In Vivo Tumor Gli1 Inhibition (IC50) | 8.9 ± 2.6 nM | Downregulation of Gli1 in a Ptch+/-p53+/- medulloblastoma mouse model. | [9][10] |
| Off-Target Activity (Kd) | 36 µM | Weak inhibition of the µ-opioid receptor. | [10] |
Key Experimental Protocols
The following sections detail the methodologies used to quantify the impact of PF-5274857 on the Hedgehog pathway and Gli activity.
This cell-based assay is used to measure the transcriptional activity of Gli factors in response to Hh pathway modulation.
-
Cell Line: Mouse embryonic fibroblast (MEF) cells stably transfected with a Gli-responsive Firefly luciferase reporter construct (Gli-Luc/MEF).[12]
-
Procedure:
-
Cell Seeding: Plate Gli-Luc/MEF cells into 384-well white plates at a density of approximately 7,500 cells per well in OptiMEM medium containing 1% heat-inactivated FBS and 1 mM sodium pyruvate. Incubate overnight at 37°C and 5% CO2.[12]
-
Compound Addition: Add PF-5274857 in a serial dilution (e.g., from 3 µM to 50 pM) to the appropriate wells.
-
Pathway Activation: Induce Hh pathway activity by adding recombinant mouse Sonic Hedgehog (Shh) ligand to a final concentration of 2 µg/mL.[12]
-
Incubation: Incubate the cells with both the compound and Shh for 48 hours at 37°C and 5% CO2.[12]
-
Luminescence Reading: Add a luciferase reagent (e.g., Bright-Glo™) to each well, incubate for 5 minutes at room temperature, and measure the luminescence signal using a plate reader.[10]
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the PF-5274857 concentration and fitting the data to a four-parameter dose-response curve.
-
This protocol is used to quantify the downregulation of Hh target gene mRNA (e.g., Gli1, Ptch1) in tumor or surrogate tissues after in vivo treatment with PF-5274857.
-
Materials: Tumor or skin tissue from treated and control animal models, RNA lysis buffer (e.g., TRIzol), RNA extraction kit, reverse transcription kit, qPCR master mix, and primers for target and housekeeping genes (e.g., Gapdh).[13]
-
Procedure:
-
Tissue Collection and Homogenization: At a specified time point post-treatment, euthanize the animals and excise the tumors or skin biopsies. Immediately place the tissue in RNA lysis buffer and homogenize.[13]
-
RNA Extraction: Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.[13]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.[14]
-
Quantitative PCR (qPCR): Perform qPCR using a suitable master mix and validated primers for target genes (Gli1, Ptch1) and a housekeeping gene. Run the reaction on a real-time PCR instrument.[13]
-
Data Analysis: Calculate the relative expression of the target genes in the treated group compared to the control group using the ΔΔCt method, normalizing to the housekeeping gene. A significant decrease in the expression of Gli1 and Ptch1 indicates successful target engagement.[13]
-
In Vivo Efficacy and Pharmacodynamics
PF-5274857 has demonstrated robust anti-tumor activity in preclinical models. In a mouse model of medulloblastoma, it showed significant dose-dependent tumor growth inhibition and induced regression at higher doses.[10] The downregulation of Gli1 was identified as a key pharmacodynamic marker closely linked to tumor growth inhibition.[9] Studies established a mathematical relationship between the drug's pharmacokinetics and Gli1 pharmacodynamics, yielding similar IC50 values for Gli1 inhibition in both tumor and skin tissue. This suggests that skin biopsies can be used as a surrogate tissue to measure the biological effect of the drug on tumor tissue.[9] Furthermore, PF-5274857 is orally available and effectively penetrates the blood-brain barrier, making it a promising candidate for treating brain tumors driven by an activated Hh pathway.[9]
Conclusion
This compound is a highly potent and selective SMO antagonist that effectively inhibits the Hedgehog signaling pathway. Its mechanism of action is centered on preventing SMO activation, which in turn blocks the activity of the downstream Gli transcription factors. This leads to a marked reduction in the expression of critical Hh target genes like Gli1. Quantitative data from both in vitro and in vivo studies confirm its low nanomolar potency. The ability of PF-5274857 to cross the blood-brain barrier and its proven efficacy in preclinical cancer models underscore its potential as a valuable therapeutic agent for the treatment of Hh pathway-dependent malignancies, including those located in the central nervous system.
References
- 1. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highlight on Sonic hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpenoid derivatives inhibit Gli-mediated transcription in human glioblastoma cell line via direct interaction with Gli1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PF-5274857 | Hedgehog/Smoothened 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Unlocking the Potential of PF-5274857 Hydrochloride in Medulloblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma, the most prevalent malignant brain tumor in children, presents a significant therapeutic challenge.[1][2] A subset of these tumors is driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[2][3] The targeted inhibition of this pathway has emerged as a promising strategy for the treatment of Hh-driven medulloblastoma.[2][3] PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hh pathway.[4][5] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, a crucial attribute for treating central nervous system malignancies.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation for medulloblastoma research.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a vital role in embryonic development and its inappropriate activation in postnatal life is implicated in the formation of various cancers, including medulloblastoma. In a normal state, the Patched (PTCH) receptor inhibits the G protein-coupled receptor, Smoothened (Smo). The binding of the Hedgehog ligand to PTCH relieves this inhibition, allowing Smo to activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival.
This compound acts as a direct antagonist of Smo.[4][5] By binding to Smo, it prevents its activation and consequently blocks the downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. This targeted inhibition of the Hh pathway forms the basis of its antitumor activity in Hh-driven medulloblastoma.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| Kᵢ for Smoothened Binding | 4.6 ± 1.1 nmol/L | The equilibrium dissociation constant, indicating the high binding affinity of PF-5274857 for the Smoothened receptor.[4][5] |
| IC₅₀ for GLI1 Transcriptional Activity | 2.7 ± 1.4 nmol/L | The half-maximal inhibitory concentration for the transcriptional activity of the downstream effector GLI1, demonstrating potent pathway inhibition in cells.[4][5] |
Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Mouse Model
| Parameter | Value | Description |
| In Vivo IC₅₀ for Tumor Growth Inhibition | 8.9 ± 2.6 nmol/L | The half-maximal inhibitory concentration for tumor growth in a mouse model of medulloblastoma, indicating significant antitumor activity in a living organism.[4][5] |
| Tumor and Skin GLI1 IC₅₀ | Similar values | Mathematical modeling of pharmacokinetics and pharmacodynamics revealed comparable IC₅₀ values for GLI1 inhibition in both tumor and skin tissue, suggesting skin can be a surrogate for monitoring tumor response.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Smoothened Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound to the Smoothened receptor.
Materials:
-
HEK293 cells overexpressing human Smoothened
-
Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl₂)
-
Radiolabeled ligand (e.g., [³H]-Cyclopamine or a suitable competitor)
-
This compound at various concentrations
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Culture and harvest HEK293 cells overexpressing Smo. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
GLI1 Transcriptional Activity Assay
Objective: To measure the functional inhibition of the Hedgehog pathway by assessing the transcriptional activity of GLI1.
Materials:
-
Medulloblastoma cell line with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells)
-
Cell culture medium and reagents
-
This compound at various concentrations
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Plate the GLI-responsive reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the IC₅₀ value, which is the concentration of PF-5274857 that reduces GLI1-driven luciferase activity by 50%.
In Vivo Efficacy in a Medulloblastoma Allograft Model
Objective: To evaluate the antitumor activity of this compound in a relevant animal model of medulloblastoma.
Animal Model:
-
Ptch⁺/⁻p53⁻/⁻ medulloblastoma allograft model in immunodeficient mice. This model harbors mutations that lead to constitutive activation of the Hedgehog pathway.
Materials:
-
Ptch⁺/⁻p53⁻/⁻ medulloblastoma tumor fragments or cells
-
Immunodeficient mice (e.g., nude or SCID)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor fragments or inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment groups at various dose levels once or twice daily. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the percentage of tumor growth inhibition (TGI) for each dose level. Determine the in vivo IC₅₀.
Conclusion
This compound is a promising therapeutic candidate for Hh-driven medulloblastoma, demonstrating high potency and the crucial ability to penetrate the blood-brain barrier. The data presented in this guide underscore its selective mechanism of action and significant preclinical antitumor activity. The detailed experimental protocols provide a framework for researchers to further investigate the potential of PF-5274857 and other Smoothened inhibitors in the context of medulloblastoma and other Hedgehog pathway-dependent malignancies. Further research is warranted to translate these promising preclinical findings into clinical applications for patients with this devastating disease.
References
- 1. Item - Supplementary Figures 1-2, Table 1 from Effective Targeting of Hedgehog Signaling in a Medulloblastoma Model with PF-5274857, a Potent and Selective Smoothened Antagonist That Penetrates the BloodâBrain Barrier - figshare - Figshare [figshare.com]
- 2. cns.org [cns.org]
- 3. Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma [frontiersin.org]
- 5. profiles.foxchase.org [profiles.foxchase.org]
Exploring the therapeutic potential of PF-5274857 in oncology.
An in-depth analysis of the publicly available scientific literature and clinical trial data reveals a significant lack of specific information regarding a compound designated as PF-5274857 in the context of oncology research and development. Extensive searches have not yielded any preclinical or clinical data, experimental protocols, or elucidated signaling pathways associated with this particular identifier.
The absence of "PF-5274857" from scientific databases and publications suggests that this compound may be an internal designation within a pharmaceutical company that has not yet been disclosed publicly, or it may be an incorrect identifier.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, due to the unavailability of the necessary foundational information on PF-5274857.
For researchers, scientists, and drug development professionals seeking information on novel therapeutic agents in oncology, it is recommended to consult public resources such as PubMed, ClinicalTrials.gov, and publications from major oncology conferences for compounds that are actively being investigated and have a public record of their development.
Should "PF-5274857" be a different internal code or a misidentified compound, providing the correct name or any associated publication details would be necessary to conduct a thorough and accurate analysis of its therapeutic potential in oncology.
No Publicly Available Pharmacokinetic Data for PF-5274857 Hydrochloride
A comprehensive search for the pharmacokinetic properties, mechanism of action, and clinical trial data for PF-5274857 hydrochloride did not yield any specific results for this compound. The identifier "PF-5274857" does not correspond to any publicly available information in scientific literature or clinical trial databases.
The search did, however, return information for a clinical trial registered under the identifier NCT02274857. It is crucial to note that this identifier refers to the trial itself, which is titled "Randomized Evaluation of Atrial Fibrillation Treatment With Focal Impulse and Rotor Modulation Guided Procedures," and not to a specific pharmaceutical compound.
Furthermore, searches for compounds with similar "PF-" nomenclature, which is often used to designate compounds under development by Pfizer, revealed data for other distinct molecules. These included:
-
PF-06282999 : An irreversible inactivator of the myeloperoxidase enzyme.
-
PF-06260414 : A modulator of the androgen receptor.
-
PF-04995274 : A 5-hydroxytryptamine receptor 4 agonist.
-
INCB018424 (ruxolitinib) : A potent inhibitor of JAK1 and JAK2 enzymes.
-
PF-04360365 : A compound investigated for Cerebral Amyloid Angiopathy.
-
PF-03882845 : A modulator of the mineralocorticoid receptor.
-
PF-06939926 : A gene therapy for Duchenne Muscular Dystrophy.
-
PF-07062119 : A treatment for advanced or metastatic gastrointestinal tumors.
-
PF-06842874 and PF-06459988 : Other investigational compounds.
It is possible that "this compound" is an internal designation not yet disclosed in public forums, represents a typographical error, or is a compound that was discontinued in early-stage development without significant published data.
Without any available data on the pharmacokinetics, mechanism of action, or experimental protocols for this compound, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations. Researchers and drug development professionals seeking information on this specific compound are advised to consult internal documentation if available or await potential future publications or public disclosures.
Methodological & Application
Application Notes and Protocols: Preparation of PF-5274857 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of PF-5274857 hydrochloride, a potent and selective Smoothened (SMO) antagonist.[1][2] The information herein is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies. Adherence to these guidelines is crucial for ensuring the reproducibility and validity of experimental results.
Introduction
PF-5274857 is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2][3][4] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target.[3] PF-5274857 has demonstrated high affinity and selectivity for SMO, with a Ki value of 4.6 nM.[2] Accurate preparation of a stock solution is the first critical step in any experiment utilizing this compound. This document outlines the necessary materials, calculations, and procedures for preparing a concentrated stock solution of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₄O₃S·HCl | [1] |
| Molecular Weight | 473.42 g/mol | [1][2][5][6] |
| Appearance | Light yellow to yellow solid powder | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility (Water) | 47.34 mg/mL (100 mM) | [2] |
| Solubility (DMSO) | ≥19.65 mg/mL; 47.34 mg/mL (100 mM) | [2][7] |
| Storage (Lyophilized) | Desiccate at room temperature or store at -20°C for up to 36 months | [2][4] |
| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 473.42 g/mol x 1000 mg/g = 4.73 mg
-
Weighing: Carefully weigh out the calculated amount of this compound using a calibrated analytical balance in a chemical fume hood. Transfer the powder to a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, this would be 1 mL.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a light-protected container.
Quality Control
-
Visual Inspection: The final stock solution should be clear and free of any precipitate.
-
Concentration Verification (Optional): The concentration of the stock solution can be verified using a spectrophotometer and a known extinction coefficient, if available.
-
Proper Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and your initials.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Hedgehog Signaling Pathway and Inhibition by PF-5274857
PF-5274857 acts as an antagonist of the SMO receptor, a central component of the Hedgehog signaling pathway. The diagram below provides a simplified representation of this pathway and the mechanism of inhibition.
Caption: Inhibition of the Hedgehog Pathway by PF-5274857.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[3]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Conclusion
The protocol and data presented in this application note provide a comprehensive guide for the preparation of this compound stock solutions. Accurate and consistent preparation is fundamental to achieving reliable and reproducible results in studies investigating the Hedgehog signaling pathway and its role in disease.
References
Application Notes and Protocols for PF-5274857 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. PF-5274857 inhibits Hh signaling by binding to Smo, thereby preventing the activation of downstream effector proteins, most notably the Gli family of transcription factors.[2][3] This inhibition leads to the downregulation of Hh target genes, such as GLI1, and subsequently suppresses tumor growth. These application notes provide detailed protocols for the use of PF-5274857 in in vitro cell culture experiments to assess its biological activity.
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits the activity of Smoothened (Smo). Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation. In many cancers, mutations in Ptch or Smo lead to constitutive activation of the pathway. PF-5274857 acts as a Smo antagonist, directly binding to the Smoothened receptor and preventing its activation, even in the presence of upstream mutations. This leads to the suppression of the downstream signaling cascade.[2][3]
Hedgehog Signaling Pathway
Caption: Inhibition of the Hedgehog signaling pathway by PF-5274857.
Quantitative Data Summary
The following table summarizes the key in vitro potency and concentration data for PF-5274857.
| Parameter | Value | Cell Line/System | Reference |
| Ki for Smoothened (Smo) | 4.6 ± 1.1 nmol/L | Cell-free assay | [2][3] |
| IC50 for Gli1 Transcriptional Activity | 2.7 ± 1.4 nmol/L | Not specified | [2][3] |
| IC50 for Smoothened (Smo) | 5.8 nM | Not specified | [1][2] |
Recommended Concentration for In Vitro Experiments
Based on the available data, a starting concentration range of 1 to 100 nM is recommended for most in vitro cell culture experiments. The optimal concentration will depend on the specific cell line, the duration of the treatment, and the endpoint being measured. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Preparation and Storage of PF-5274857
Solubility and Stock Solution Preparation:
-
PF-5274857 is soluble in DMSO at a concentration of ≥19.65 mg/mL.[1]
-
To prepare a 10 mM stock solution, dissolve 4.37 mg of PF-5274857 (Molecular Weight: 436.96 g/mol ) in 1 mL of DMSO.
-
It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Storage:
-
Store the solid compound at -20°C for up to 3 years.
-
Store the DMSO stock solution at -80°C for up to 6 months and at -20°C for up to 1 month.[4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for the culture of medulloblastoma cell lines, which are often responsive to Hedgehog pathway inhibition.
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, D341, D283)
-
Complete growth medium (e.g., EMEM or IMEM supplemented with 10-20% FBS and 1% penicillin-streptomycin)
-
PF-5274857 stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture medulloblastoma cells in T-75 flasks with the appropriate complete growth medium.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, seed the cells in 6-well, 12-well, or 96-well plates at a density appropriate for the specific assay and allow them to adhere overnight.
-
Prepare serial dilutions of the PF-5274857 stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of PF-5274857. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of PF-5274857 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
Materials:
-
Cells treated with PF-5274857 as described in Protocol 1 (in a 96-well plate)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
After the desired incubation period with PF-5274857, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Analysis of GLI1 Gene Expression by qRT-PCR
Materials:
-
Cells treated with PF-5274857 as described in Protocol 1 (in 6-well plates)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GLI1 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
After treatment with PF-5274857 for the desired time (e.g., 24 hours), wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers for GLI1 and the reference gene, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in GLI1 expression in PF-5274857-treated cells compared to the vehicle-treated control.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with PF-5274857.
References
Application Notes and Protocols: PF-5274857 Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Its efficacy in preclinical models, particularly for medulloblastoma, and its ability to penetrate the blood-brain barrier make it a compound of significant interest for therapeutic development.[1][2] Understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and aqueous solutions is critical for accurate in vitro and in vivo studies. This document provides detailed application notes on the solubility of this compound and standardized protocols for its determination.
Chemical Information
| Parameter | Value |
| IUPAC Name | 1-(4-(5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one hydrochloride |
| Molecular Formula | C₂₀H₂₅ClN₄O₃S·HCl |
| Molecular Weight | 473.42 g/mol [2] |
| CAS Number | 1613439-62-5[2] |
| Mechanism of Action | Selective Smoothened (Smo) receptor antagonist (Kᵢ = 4.6 nM)[2] |
Solubility Data
The solubility of this compound has been reported in several common solvents. The data presented below is a compilation from various sources and should be used as a guideline. It is important to note that slight variations may occur due to batch differences and experimental conditions.[4][5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 87 mg/mL[4] | 199.1 mM[4] | |
| ≥19.65 mg/mL[3][6] | |||
| 47.34 mg/mL[2] | 100 mM[2] | ||
| 83 mg/mL[5] | 189.95 mM[5] | ||
| Water | 47.34 mg/mL[2] | 100 mM[2] | Soluble[7] |
| 83 mg/mL[5] | 189.95 mM[5] | ||
| ≥17.6 mg/mL[3] | With sonication | ||
| Insoluble[4] | This appears to be an outlier | ||
| Ethanol | Insoluble[4][5] | Insoluble[4][5] |
Signaling Pathway
This compound acts as an antagonist to the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo, leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate the downstream signaling cascade. This results in the stabilization and nuclear translocation of the activator forms of GLI transcription factors (GLI-A), which then induce the expression of target genes involved in cell proliferation, survival, and differentiation. PF-5274857 directly inhibits Smo, thereby preventing the activation of GLI transcription factors and blocking the pathway, even in the presence of the Hedgehog ligand.[1][3]
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for determining the solubility of this compound. It is recommended to perform these experiments at a controlled temperature (e.g., 25°C or 37°C).
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method, often referred to as the "shake-flask" method, is considered the gold standard for determining thermodynamic solubility.[8]
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a precise volume of the solvent (e.g., 1 mL) to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a thermostatic shaker incubator set to the desired temperature. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least one hour for the undissolved solid to settle. For complete separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter.
-
Perform a serial dilution of the filtered supernatant with the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of this compound of known concentrations.
-
Calculate the concentration in the original undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Protocol for Determining Kinetic Solubility
Kinetic solubility is often measured in early drug discovery as it is a higher throughput method.[9][10] This protocol involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer.
Materials:
-
This compound powder
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (UV-transparent for analysis)
-
Multi-channel pipette
-
Plate reader capable of detecting turbidity or a nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This results in a low final percentage of DMSO (e.g., 1%).
-
Incubation and Precipitation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours). During this time, the compound may precipitate out of the aqueous solution if its solubility limit is exceeded.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or light scattering indicates precipitation.
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration that does not show significant precipitation compared to a blank control.
Caption: Workflow for kinetic solubility determination.
Conclusion
This compound demonstrates good solubility in DMSO and aqueous solutions, making it amenable to a variety of experimental setups. For the preparation of stock solutions for in vitro assays, DMSO is a suitable solvent. For aqueous-based assays and in vivo formulations, the hydrochloride salt form enhances its solubility in water and buffered solutions. It is crucial to experimentally verify the solubility under specific laboratory conditions to ensure accurate and reproducible results. The provided protocols offer standardized methods for these determinations.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 5274857 hydrochloride | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. adooq.com [adooq.com]
- 6. raybiotech.com [raybiotech.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Application Notes: Western Blot Analysis of Hedgehog Pathway Proteins Following PF-5274857 Treatment
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. PF-5274857 is a potent and selective antagonist of Smoothened (SMO), a key transmembrane protein in the Hh cascade.[1][2] By inhibiting SMO, PF-5274857 effectively downregulates the pathway, leading to the suppression of downstream effector proteins such as the GLI family of transcription factors and subsequent inhibition of tumor growth. This document provides detailed application notes and protocols for performing Western blot analysis to assess the effects of PF-5274857 on key proteins within the Hh signaling pathway.
Mechanism of Action of PF-5274857
In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes. PF-5274857 functions by directly binding to and inhibiting SMO, thereby preventing the downstream activation of GLI proteins, even in the presence of Hh ligands. A key pharmacodynamic marker of PF-5274857 activity is the strong inhibition of GLI1 transcriptional activity and subsequent downregulation of GLI1 protein expression.[1][2]
Data Presentation
The following table summarizes hypothetical quantitative Western blot data illustrating the dose-dependent effect of PF-5274857 on key Hh pathway proteins in a relevant cancer cell line (e.g., medulloblastoma) after 48 hours of treatment. Data is presented as the mean percentage change in protein expression relative to a vehicle-treated control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Vehicle (DMSO) | PF-5274857 (10 nM) | PF-5274857 (50 nM) | PF-5274857 (100 nM) | Expected Outcome & Rationale |
| SHH | 100% | ~100% | ~100% | ~100% | No significant change expected as PF-5274857 acts downstream of the ligand. |
| PTCH1 | 100% | ~90% | ~75% | ~60% | Downregulation as PTCH1 is a transcriptional target of GLI1, which is inhibited. |
| SMO | 100% | ~95% | ~90% | ~85% | Minimal to no significant change in total protein level is expected. |
| GLI1 | 100% | ~50% | ~25% | ~10% | Strong, dose-dependent decrease as its transcription is directly dependent on active Hh signaling.[1][2] |
Note: This data is representative and hypothetical, based on the known mechanism of SMO inhibitors. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Mandatory Visualizations
References
- 1. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in Cancer Cell Lines Using PF-5274857
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma.[1][2][3] PF-5274857 binds to SMO with high affinity, inhibiting its function and leading to the downstream suppression of GLI transcription factors, which are responsible for regulating the expression of Hh target genes involved in cell proliferation and survival. The study of drug resistance to SMO inhibitors like PF-5274857 is crucial for understanding tumor evolution and developing more effective therapeutic strategies. These application notes provide a framework for utilizing PF-5274857 to develop and characterize drug-resistant cancer cell lines.
Mechanism of Action of PF-5274857
In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) relieves the inhibition of SMO. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes. PF-5274857 directly binds to and inhibits SMO, thereby preventing the downstream activation of GLI proteins, even in the presence of Hh ligands.[1] A key pharmacodynamic marker of PF-5274857 activity is the potent inhibition of GLI1 transcription and protein expression.
Data Presentation: Quantitative Analysis of PF-5274857 Resistance
The following tables summarize hypothetical quantitative data illustrating the characterization of a PF-5274857-resistant medulloblastoma cell line (e.g., DAOY-R) compared to its parental, sensitive counterpart (DAOY-S).
Table 1: Cell Viability (IC50) of PF-5274857 in Sensitive and Resistant Medulloblastoma Cell Lines
| Cell Line | PF-5274857 IC50 (nM) | Resistance Index (RI) |
| DAOY-S (Sensitive) | 5 ± 1.2 | 1 |
| DAOY-R (Resistant) | 150 ± 8.5 | 30 |
IC50 values were determined by MTT assay after 72 hours of treatment. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the sensitive line.
Table 2: Quantitative Western Blot Analysis of Hedgehog Pathway Protein Expression
| Target Protein | DAOY-S (Relative Expression) | DAOY-R (Relative Expression) | Expected Outcome in Resistant Cells |
| p-SMO (S438) | 1.0 | 3.5 ± 0.4 | Increased SMO phosphorylation due to activating mutations. |
| GLI1 | 1.0 | 2.8 ± 0.3 | Upregulation of downstream effectors despite SMO inhibition. |
| PTCH1 | 1.0 | 0.4 ± 0.1 | Decreased expression due to loss of negative feedback. |
| SUFU | 1.0 | 0.2 ± 0.05 | Loss of function mutations in negative regulators of the pathway. |
| β-actin | 1.0 | 1.0 | Loading Control |
Data is presented as the mean fold change in protein expression relative to the sensitive cell line, normalized to a loading control (β-actin).
Mandatory Visualizations
References
Combining PF-5274857 with Other Anti-Cancer Drugs In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hh pathway is a critical regulator of cellular processes during embryonic development and is often aberrantly reactivated in various cancers, contributing to tumor growth, proliferation, and the maintenance of cancer stem cells.[1] Inhibition of this pathway through SMO antagonists like PF-5274857 presents a promising strategy for cancer therapy.
This document provides detailed application notes and protocols for investigating the in vitro combination of PF-5274857 with other anti-cancer drugs. The primary goal of combining therapeutic agents is to achieve synergistic effects, leading to enhanced tumor cell killing, reduced drug concentrations, and potentially overcoming drug resistance.[4] These protocols are designed to guide researchers in assessing the synergistic, additive, or antagonistic effects of PF-5274857 when combined with other cytotoxic or targeted agents.
Rationale for Combination Therapy
The aberrant activation of the Hedgehog signaling pathway is implicated in the progression of numerous cancers, including those of the breast, liver, pancreas, and colon.[1] While SMO inhibitors can be effective as monotherapies in certain contexts, combination strategies are often necessary to enhance efficacy and combat resistance.[5] Resistance to SMO inhibitors can arise from mutations in SMO or through the activation of downstream components of the Hh pathway or other signaling cascades.[1]
Combining PF-5274857 with other anti-cancer drugs can be a strategic approach to:
-
Target multiple oncogenic pathways simultaneously: Cancer is a multifactorial disease often driven by several dysregulated signaling pathways. A combination approach can attack the tumor on multiple fronts.
-
Overcome resistance: By targeting a parallel survival pathway, a second agent may prevent or overcome resistance to PF-5274857.
-
Enhance apoptotic induction: The combination of two agents may lead to a more robust induction of programmed cell death than either agent alone.
-
Reduce drug dosage and toxicity: Synergistic interactions can allow for the use of lower, less toxic doses of each drug to achieve a significant therapeutic effect.
Data Presentation: In Vitro Synergy of Smoothened Inhibitors with Other Anti-Cancer Drugs
The following tables summarize quantitative data from in vitro studies of other Smoothened inhibitors in combination with various anti-cancer agents. This data can serve as a reference for designing experiments with PF-5274857. The Combination Index (CI) is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Combination of Hedgehog Pathway Inhibitors with Chemotherapeutic Agents in Osteosarcoma Cell Lines
| Cell Line | Hedgehog Inhibitor | Chemotherapeutic Agent | Combination Index (CI) at ED50 | Type of Interaction |
| 143B | Arsenic Trioxide (ATO) | Cisplatin (CDDP) | < 1 | Synergy |
| 143B | Arsenic Trioxide (ATO) | Ifosfamide (IFO) | < 1 | Synergy |
| 143B | Arsenic Trioxide (ATO) | Doxorubicin (DOX) | < 1 | Synergy |
| Saos2 | Arsenic Trioxide (ATO) | Cisplatin (CDDP) | < 1 | Synergy |
| Saos2 | Arsenic Trioxide (ATO) | Ifosfamide (IFO) | < 1 | Synergy |
| Saos2 | Arsenic Trioxide (ATO) | Doxorubicin (DOX) | < 1 | Synergy |
| 143B | Vismodegib | Cisplatin (CDDP) | < 1 | Synergy |
| 143B | Vismodegib | Ifosfamide (IFO) | < 1 | Synergy |
| 143B | Vismodegib | Doxorubicin (DOX) | < 1 | Synergy |
| Saos2 | Vismodegib | Cisplatin (CDDP) | < 1 | Synergy |
| Saos2 | Vismodegib | Ifosfamide (IFO) | < 1 | Synergy |
| Saos2 | Vismodegib | Doxorubicin (DOX) | < 1 | Synergy |
Data adapted from a study on osteosarcoma cells, demonstrating the synergistic potential of combining Hedgehog pathway inhibitors with standard chemotherapy.[4]
Mandatory Visualizations
Caption: The Hedgehog Signaling Pathway and the Mechanism of Action of PF-5274857.
Caption: General experimental workflow for assessing drug synergy in vitro.
Caption: Rationale for combining PF-5274857 with another anti-cancer drug.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of PF-5274857 alone and in combination with another anti-cancer drug.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
PF-5274857
-
Partner anti-cancer drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of PF-5274857 and the partner drug in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Combination: Prepare serial dilutions of the drug combination at a fixed ratio (e.g., based on the IC50 ratio of the individual drugs). Add 100 µL of the combination dilutions to the wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination using a dose-response curve fitting software.
Protocol 2: Synergy Analysis (Chou-Talalay Method)
This protocol describes how to analyze the data from the cell viability assay to determine the nature of the drug interaction.
Procedure:
-
Data Input: Use the dose-response data from the single agent and combination treatments.
-
Software Analysis: Utilize a software program like CompuSyn or similar to perform the Chou-Talalay analysis.
-
Combination Index (CI) Calculation: The software will calculate the CI values for different effect levels (e.g., 50%, 75%, and 90% inhibition).
-
Interpretation:
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Isobologram Generation: The software can also generate isobolograms, which provide a graphical representation of the synergy, additivity, or antagonism.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by PF-5274857 and its combination with another drug.
Materials:
-
6-well plates
-
PF-5274857 and partner drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs (single and combination) at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the in vitro investigation of PF-5274857 in combination with other anti-cancer drugs. By systematically evaluating cell viability, synergy, and apoptosis, researchers can identify promising drug combinations that may lead to more effective cancer therapies. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation. It is crucial to adapt these protocols to the specific cell lines and partner drugs being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug: Vismodegib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 4. Combination of Hedgehog inhibitors and standard anticancer agents synergistically prevent osteosarcoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study | MDPI [mdpi.com]
Application Notes: Detecting Hedgehog Pathway Inhibition by PF-5274857 Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1][2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch1). This binding relieves the inhibition of Ptch1 on the G-protein coupled receptor Smoothened (Smo).[4][5][6] Activated Smo then triggers a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which regulate the expression of Hh target genes.[6][7]
PF-5274857 is a potent and selective antagonist of Smoothened.[8][9] By binding to Smo, PF-5274857 blocks its activity, thereby inhibiting the entire downstream signaling cascade.[8] A key downstream effector and a reliable marker of Hh pathway activation is the transcription factor Gli1.[8] Therefore, inhibition of the Hedgehog pathway by PF-5274857 can be effectively monitored by assessing the expression levels of key pathway components, particularly the reduction of nuclear Gli1, using immunohistochemistry (IHC). This document provides a detailed protocol for the immunohistochemical detection of Hedgehog pathway inhibition by PF-5274857 in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Principle of the Assay
This protocol utilizes immunohistochemistry to visualize the protein expression and subcellular localization of key Hedgehog pathway components (Shh, Ptch1, and Gli1) in tissue sections. By comparing tissue samples from subjects treated with PF-5274857 to untreated or vehicle-treated controls, a quantitative or semi-quantitative assessment of pathway inhibition can be made. A significant reduction in the expression of Gli1 in the PF-5274857-treated group would indicate effective inhibition of the Hedgehog signaling pathway.
Hedgehog Signaling Pathway and Inhibition by PF-5274857
Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened.
Experimental Workflow
Caption: Overview of the immunohistochemistry experimental workflow.
Detailed Immunohistochemistry Protocol
This protocol is optimized for FFPE tissues.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Wash Buffer (e.g., TBS-T: 1X TBS with 0.1% Tween-20)
-
3% Hydrogen Peroxide
-
Blocking Solution (e.g., 5% normal goat serum in TBS)
-
Primary Antibodies:
-
Rabbit anti-Gli1
-
Rabbit anti-Shh
-
Rabbit anti-Ptch1
-
-
Biotinylated Goat anti-Rabbit secondary antibody
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Control slides (positive and negative tissue controls)
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes). c. Rinse slides in deionized water.
-
Antigen Retrieval: a. Pre-heat 10 mM sodium citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.[10] b. Immerse slides in the hot citrate buffer and maintain at a sub-boiling temperature for 10-20 minutes. c. Allow slides to cool on the benchtop for 30 minutes.[10] d. Rinse sections in wash buffer for 5 minutes.
-
Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse sections with wash buffer.
-
Blocking: a. Incubate each section with 100-400 µl of blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: a. Dilute the primary antibodies (anti-Gli1, anti-Shh, anti-Ptch1) in blocking solution according to manufacturer's recommendations (typical starting dilutions: 1:50 - 1:200). b. Remove the blocking solution and apply the diluted primary antibody to the sections. c. Incubate overnight at 4°C in a humidified chamber.[10]
-
Secondary Antibody Incubation: a. Remove the primary antibody solution and wash sections in wash buffer three times for 5 minutes each. b. Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.[10]
-
Detection: a. Wash sections in wash buffer three times for 5 minutes each. b. Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.[10] c. Wash sections in wash buffer three times for 5 minutes each. d. Apply DAB substrate and monitor for color development (typically 1-10 minutes). e. Immerse slides in deionized water to stop the reaction.[10]
-
Counterstaining: a. Counterstain sections with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.
-
Dehydration and Mounting: a. Dehydrate sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene. b. Mount coverslips using a permanent mounting medium.
Data Presentation and Interpretation
The staining intensity and the percentage of positive cells should be evaluated by a qualified pathologist or through image analysis software. A semi-quantitative H-score can be calculated for each slide. The H-score is determined by the formula:
H-score = Σ (i × Pi)
Where 'i' is the intensity of staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of stained cells at each intensity.
Expected Outcomes:
Treatment with PF-5274857 is expected to primarily affect the expression and localization of Gli1, a downstream effector of Smo.
| Target Protein | Expected Staining in Control Group | Expected Staining in PF-5274857-Treated Group |
| Shh | Variable, depending on cell type (secreted protein) | No significant change expected |
| Ptch1 | Membrane and/or cytoplasmic staining | No significant change expected |
| Gli1 | Strong nuclear and/or cytoplasmic staining | Significant reduction in nuclear and cytoplasmic staining |
Logical Relationship of Inhibition and IHC Readout
Caption: Logical flow from PF-5274857 administration to the expected IHC outcome.
Controls and Validation
-
Positive Tissue Control: Use a tissue known to express high levels of the target proteins (e.g., certain tumor types like medulloblastoma or basal cell carcinoma).
-
Negative Tissue Control: Use a tissue known to have low or no expression of the target proteins.
-
Negative Reagent Control: Omit the primary antibody from one slide to check for non-specific binding of the secondary antibody.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary antibody | Use a new antibody aliquot; verify antibody concentration |
| Improper antigen retrieval | Optimize antigen retrieval time and temperature | |
| Inactive reagents (secondary Ab, HRP, DAB) | Use fresh reagents | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking agent |
| Primary antibody concentration too high | Titrate the primary antibody to an optimal dilution | |
| Insufficient washing | Increase the number and duration of wash steps | |
| Overstaining | Primary antibody concentration too high | Further dilute the primary antibody |
| Incubation times too long | Optimize incubation times for primary and secondary antibodies | |
| DAB development time too long | Reduce DAB incubation time and monitor closely |
References
- 1. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog pathway inhibition and the race against tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PF-5274857 Hydrochloride Inactivity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the lack of PF-5274857 hydrochloride activity in cell culture experiments. The following information is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates the inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[2][3][4][5] PF-5274857 binds to Smo, preventing its activation and thereby inhibiting the downstream signaling cascade.[1]
Q2: I am not observing any effect of this compound in my cell culture assay. What are the potential reasons?
Several factors could contribute to the apparent lack of activity of this compound in your experiments. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Potential reasons include:
-
Compound Instability or Degradation: The compound may not be stable in your cell culture medium at 37°C over the duration of your experiment.
-
Compound Precipitation: The concentration of this compound used may exceed its solubility in the cell culture medium, leading to precipitation.
-
Adsorption to Labware: The compound may adsorb to the surface of plasticware, such as flasks, plates, and pipette tips, reducing its effective concentration in the medium.
-
Incorrect Compound Concentration: Errors in calculating dilutions or preparing stock solutions can lead to a final concentration that is too low to elicit a biological response.
-
Cell Line Insensitivity or Resistance: The chosen cell line may not be dependent on the Hedgehog signaling pathway for its growth or survival, or it may have developed resistance to Smo inhibitors.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a concentration that is toxic to the cells, masking any specific effects of the inhibitor.
The following sections provide detailed troubleshooting guides to address each of these potential issues.
Troubleshooting Guides
Issue 1: Verifying Compound Integrity and Concentration
A primary reason for the lack of activity of any compound is that it is not present in the active form at the intended concentration in the cell culture medium.
Troubleshooting Steps:
-
Confirm Stock Solution Concentration and Storage:
-
Ensure that the stock solution was prepared at the correct concentration. Re-calculate all dilutions.
-
Verify that the stock solution has been stored under the recommended conditions (typically at -20°C or -80°C) to prevent degradation.
-
-
Assess Compound Solubility in Cell Culture Media:
-
Visually inspect the cell culture medium after adding this compound for any signs of precipitation (cloudiness or visible particles).
-
Perform a solubility test by preparing the highest intended concentration of the compound in your cell culture medium and incubating it under the same conditions as your experiment. After incubation, centrifuge the medium and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or LC-MS/MS.
-
-
Evaluate Compound Stability in Cell Culture Media:
-
The stability of a compound in aqueous media can be time-dependent. It is crucial to determine if this compound degrades over the course of your experiment.
Experimental Protocol: Compound Stability Assay
-
Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubate the solution at 37°C in a CO2 incubator.
-
Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Immediately analyze the concentration of the parent compound in each aliquot using HPLC or LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
-
-
Investigate Adsorption to Plasticware:
-
Hydrophobic compounds can adsorb to polystyrene surfaces, reducing their bioavailable concentration.
Experimental Protocol: Adsorption Assay
-
Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Add the solution to the wells of a standard polystyrene cell culture plate.
-
Incubate the plate under your experimental conditions (37°C, 5% CO2) for the duration of your experiment.
-
At various time points, carefully collect the medium from the wells.
-
Measure the concentration of this compound in the collected medium using HPLC or LC-MS/MS and compare it to the initial concentration. A significant decrease may indicate adsorption.
-
Consider using low-adhesion plasticware if adsorption is suspected.
-
-
| Parameter | Recommended Action |
| Stock Solution | Prepare fresh stock solutions and verify the final solvent concentration is non-toxic (typically <0.1% for DMSO). |
| Solubility | Visually inspect for precipitates. If observed, lower the compound concentration or try a different solvent system. |
| Stability | Perform a time-course experiment and analyze compound concentration by HPLC or LC-MS/MS. |
| Adsorption | Measure compound concentration in the media over time in the absence of cells. Consider using low-binding plates. |
Issue 2: Assessing the Biological System
If the compound is confirmed to be stable and present at the correct concentration, the issue may lie with the cell line or the experimental design.
Troubleshooting Steps:
-
Confirm Hedgehog Pathway Activity in Your Cell Line:
-
Not all cell lines have an active Hedgehog signaling pathway. It is essential to confirm that your chosen cell line is dependent on this pathway for the phenotype you are measuring (e.g., proliferation).
-
Measure the baseline expression of Hedgehog target genes, such as GLI1 and PTCH1, using quantitative PCR (qPCR). High baseline expression suggests an active pathway.
-
-
Use a Positive Control Cell Line:
-
Include a cell line known to be sensitive to Smoothened inhibitors in your experiments to validate your experimental setup and the activity of your compound.
-
-
Consider Intrinsic or Acquired Resistance:
-
Cell lines can have primary resistance due to pre-existing mutations in the Hedgehog pathway, or they can acquire resistance over time.[6]
-
SMO Mutations: Mutations in the SMO gene can prevent the binding of this compound.[7]
-
Downstream Mutations: Mutations in downstream components, such as loss-of-function mutations in SUFU or amplification of GLI2, can lead to pathway activation independent of Smo.[6][7]
-
Non-Canonical Pathway Activation: Other signaling pathways, such as PI3K/AKT or MAPK, can activate Gli transcription factors, bypassing the need for Smo signaling.[8]
Experimental Protocol: Western Blot for Pathway Activation
-
Culture your cells to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Lyse the cells and perform a Western blot to analyze the protein levels of key Hedgehog pathway components (e.g., Gli1) and markers of other signaling pathways (e.g., p-Akt, p-ERK). A lack of change in Gli1 levels may indicate a blockage upstream or a bypass of the pathway.
-
-
| Potential Issue | Recommended Action |
| Low/No Hh Pathway Activity | Measure baseline GLI1 and PTCH1 mRNA levels via qPCR. Select a cell line with known Hh pathway dependency. |
| Cell Line Resistance | Sequence key Hh pathway genes (SMO, SUFU, GLI2). Test for non-canonical pathway activation via Western blot. |
| Solvent Toxicity | Run a vehicle-only control (e.g., media with DMSO) to assess the effect of the solvent on cell viability and the experimental readout. |
Visualizing Key Concepts
To aid in troubleshooting, the following diagrams illustrate the Hedgehog signaling pathway, a general troubleshooting workflow, and the logic for investigating compound stability.
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened (SMO).
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the lack of this compound activity.
Compound Stability and Adsorption Logic
Caption: Logic diagram to differentiate between compound instability, adsorption, and cellular metabolism.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of PF-5274857.
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of PF-5274857, a potent and selective Smoothened (Smo) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of PF-5274857?
PF-5274857 is a novel antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It binds directly to Smo, inhibiting the downstream transcriptional activity of Gli1.[1][2] This targeted inhibition of the Hh pathway is being explored for its therapeutic potential in cancers with aberrant Hh signaling.[3]
Q2: Is PF-5274857 completely selective for Smoothened?
While PF-5274857 is described as a potent and selective Smoothened antagonist, it is a small molecule inhibitor, and like many such compounds, it may have off-target interactions, particularly at higher concentrations.[1] Comprehensive selectivity profiling data in the public domain is limited; therefore, empirical determination of its off-target profile in your experimental system is recommended.
Q3: What are the common signs of off-target effects in my experiments with PF-5274857?
Potential indicators of off-target effects include:
-
Unexpected Phenotypes: Cellular effects that are inconsistent with the known function of the Hedgehog signaling pathway.
-
Discrepancies Between Biochemical and Cellular Assays: High potency in a biochemical assay (e.g., against purified Smo) but lower efficacy or unexpected toxicity in cell-based assays.
-
Lack of Correlation with On-Target Engagement: The observed phenotype does not correlate with the inhibition of downstream markers of the Hedgehog pathway (e.g., Gli1 expression).
Q4: What are the general strategies to minimize off-target effects?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of PF-5274857 that achieves the desired on-target effect in your system through dose-response studies.
-
Employ Structurally Unrelated Compounds: Use another Smoothened inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down Smoothened and see if the resulting phenotype mimics the effect of PF-5274857.[4] A "rescue" experiment, where a drug-resistant mutant of Smo is overexpressed, can also confirm on-target activity.
Quantitative Data Summary
The following table summarizes the known quantitative data for the on-target activity of PF-5274857. Currently, there is no publicly available quantitative data on the off-target interactions of PF-5274857.
| Target | Assay Type | Parameter | Value | Reference |
| Smoothened (Smo) | Biochemical Binding Assay | K_i | 4.6 ± 1.1 nmol/L | [1][2] |
| Gli1 Transcription | Cellular Assay | IC_50 | 2.7 ± 1.4 nmol/L | [1][2] |
| Tumor Growth Inhibition | In Vivo (Medulloblastoma Mouse Model) | IC_50 | 8.9 ± 2.6 nmol/L | [1] |
Troubleshooting Guides
Scenario 1: You observe an unexpected cellular phenotype after treatment with PF-5274857.
Question: My cells are exhibiting a phenotype (e.g., unexpected toxicity, altered morphology) that I cannot readily explain by the inhibition of the Hedgehog pathway. How can I determine if this is an off-target effect?
Answer: This situation requires a systematic approach to distinguish on-target from potential off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for unexpected phenotypes.
Scenario 2: You suspect an off-target effect and want to identify the unintended target(s).
Question: My initial troubleshooting suggests a high likelihood of an off-target effect. What experimental approaches can I use to identify the responsible protein(s)?
Answer: Several unbiased and biased methods can be used to identify the molecular targets of a small molecule. A multi-pronged approach is often the most effective.
Experimental Workflow for Off-Target Identification:
References
How to optimize the effective concentration of PF-5274857 in experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize PF-5274857, a potent and selective Smoothened (Smo) antagonist, in their experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the optimization of PF-5274857's effective concentration and ensure reliable experimental outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with PF-5274857.
| Problem | Potential Cause | Suggested Solution |
| No or low inhibitory effect observed | Suboptimal concentration: The concentration of PF-5274857 may be too low to effectively inhibit the Hedgehog (Hh) pathway in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration.[1] |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to Smoothened inhibitors. This can be due to mutations downstream of Smoothened (e.g., in SUFU or GLI genes) or amplification of Hh target genes.[2][3] | - Confirm that your cell line is dependent on the Hedgehog signaling pathway for proliferation. - Sequence key components of the Hh pathway (e.g., PTCH1, SMO, SUFU, GLI1) to check for mutations. - Consider using a different cell line known to be sensitive to Hh pathway inhibition, such as DAOY or UW228 medulloblastoma cells.[2][4] | |
| Compound instability: PF-5274857 may be unstable in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions of PF-5274857 for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - Refer to the manufacturer's instructions for optimal storage and handling. | |
| High cell death at low concentrations | Off-target effects: Although PF-5274857 is a selective Smo antagonist, high concentrations may lead to off-target effects and cellular toxicity.[5] | - Lower the concentration range in your experiments. - Use a control cell line that does not rely on the Hedgehog pathway to assess non-specific toxicity. - Ensure the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity. |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, passage number, incubation time, or reagent preparation can lead to inconsistent results. | - Standardize all experimental parameters. - Use cells within a consistent passage number range. - Ensure accurate and consistent preparation of PF-5274857 solutions. |
| Compound precipitation: PF-5274857 may precipitate in the culture medium, especially at higher concentrations, reducing its effective concentration. | - Visually inspect the culture medium for any signs of precipitation after adding PF-5274857. - Consider using a solubilizing agent if solubility issues are suspected, ensuring it does not affect cell viability or the experimental outcome.[6] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of PF-5274857?
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, PF-5274857 prevents the activation of downstream signaling, leading to the inhibition of Gli transcription factors and the expression of Hh target genes, such as GLI1.[1][7]
2. What is a recommended starting concentration for in vitro experiments?
A good starting point for determining the effective concentration of PF-5274857 is to perform a dose-response curve. Based on published data, the IC50 for inhibiting Gli1 transcriptional activity in cells is approximately 2.7 nM.[1][2] Therefore, a concentration range from 0.1 nM to 100 nM would be a reasonable starting point for many cell lines.
3. How should I prepare and store PF-5274857?
For stock solutions, dissolve PF-5274857 in a suitable solvent like DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
4. How can I confirm that PF-5274857 is inhibiting the Hedgehog pathway in my cells?
The most common method is to measure the expression of the downstream target gene, GLI1. A decrease in GLI1 mRNA or protein levels upon treatment with PF-5274857 indicates successful pathway inhibition.[1][7] This can be assessed using techniques like quantitative real-time PCR (qRT-PCR) or Western blotting.
5. What are some suitable positive control cell lines for PF-5274857 experiments?
Medulloblastoma cell lines with a constitutively active Hedgehog pathway, such as DAOY and UW228, are commonly used and are sensitive to Smoothened inhibitors.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for PF-5274857 based on published studies.
| Parameter | Value | Experimental System | Reference |
| Ki (Smo binding affinity) | 4.6 ± 1.1 nM | Human Smoothened | [1][2] |
| IC50 (Gli1 transcriptional activity) | 2.7 ± 1.4 nM | Mouse embryonic fibroblasts | [1][2] |
| In vivo IC50 (Gli1 downregulation) | 8.9 ± 2.6 nM | Mouse model of medulloblastoma | [1][2] |
Experimental Protocols
Protocol 1: Determination of IC50 of PF-5274857 using a Gli1 Luciferase Reporter Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PF-5274857 on Hedgehog pathway activity.
Materials:
-
Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells or other cells stably expressing a Gli-responsive luciferase reporter)
-
PF-5274857
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) ligand or Purmorphamine)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of PF-5274857 in cell culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM.
-
Treatment:
-
Add the diluted PF-5274857 to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest PF-5274857 concentration).
-
Add the Hedgehog pathway agonist to all wells except for the negative control wells to induce pathway activation.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., vehicle-treated, agonist-stimulated cells).
-
Plot the normalized luminescence against the logarithm of the PF-5274857 concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Measurement of GLI1 mRNA Expression by qRT-PCR
This protocol describes how to quantify the effect of PF-5274857 on the expression of the Hedgehog target gene GLI1.
Materials:
-
Hedgehog-responsive cells (e.g., DAOY cells)
-
PF-5274857
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of PF-5274857 (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction by mixing the cDNA template, qPCR master mix, and the specific primers for GLI1 and the housekeeping gene.
-
Run the reaction on a qRT-PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for GLI1 and the housekeeping gene in each sample.
-
Calculate the relative expression of GLI1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Visualizations
Caption: Hedgehog signaling pathway and the mechanism of action of PF-5274857.
Caption: General experimental workflow for optimizing PF-5274857 concentration.
Caption: Troubleshooting logic for addressing a lack of experimental effect.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solving parenteral solubility challenges in the development of oncology therapeutics - Lubrizol [lubrizol.com]
- 7. researchgate.net [researchgate.net]
Stability of PF-5274857 hydrochloride in solution over time.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PF-5274857 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid (lyophilized) form, it is recommended to store it desiccated at -20°C. Stock solutions should be stored at -20°C and are generally stable for up to one month. For longer-term storage of solutions, it is advisable to store them at -80°C, which may extend stability for up to one year. Always refer to the manufacturer's product data sheet for any batch-specific recommendations.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in both water and DMSO.[1] The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with your assay system.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of your solution can be an indication of chemical degradation or oxidation. This may be triggered by exposure to light, air, or impurities in the solvent. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before proceeding with your experiments. If significant degradation is observed, it is best to prepare a fresh solution.
Q4: I observe precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, ensure the solution is completely thawed at room temperature and vortex gently to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. It is not recommended to use a solution that has visible precipitate, as this will lead to inaccurate concentrations in your experiments.
Q5: How do freeze-thaw cycles affect the stability of this compound in solution?
A5: Repeated freeze-thaw cycles can degrade small molecules in solution. To minimize this, it is best practice to aliquot your stock solution into single-use volumes. This avoids the need to thaw the entire stock for each experiment.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution(s) |
| Inconsistent or lower-than-expected activity in bioassays | Compound degradation in the working solution or assay medium. | • Prepare fresh working solutions from a recently prepared stock solution for each experiment.• Assess the stability of this compound in your specific assay buffer and under the experimental conditions (e.g., temperature, incubation time).• Minimize the exposure of the compound to light and elevated temperatures during the experiment. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Chemical degradation of this compound. | • Identify the degradation products to understand the degradation pathway.• Adjust the pH of the solution if hydrolysis is suspected. Consider using a buffer to maintain a stable pH.• If oxidation is a concern, consider degassing your solvents or adding an antioxidant, if compatible with your assay. |
| Precipitation when diluting a DMSO stock into an aqueous buffer | The compound's solubility in the final aqueous buffer is exceeded. | • Decrease the final concentration of this compound in the aqueous buffer.• Optimize the concentration of DMSO in the final solution. A slightly higher percentage of DMSO (e.g., up to 0.5-1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.• Experiment with different buffer compositions or pH values to enhance solubility. |
Stability Data
While specific, publicly available quantitative stability data for this compound is limited, the following tables provide a summary of known solubility and storage information, along with a hypothetical example of a stability profile.
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent | Solubility | Short-Term Storage | Long-Term Storage |
| Solid (Lyophilized) | - | - | Desiccate at -20°C | Desiccate at -20°C |
| Solution | Water | Soluble[1] | -20°C (up to 1 month) | -80°C (up to 1 year) |
| Solution | DMSO | Soluble[1][2] | -20°C (up to 1 month) | -80°C (up to 1 year) |
Table 2: Hypothetical Stability of this compound (10 mM in DMSO) Over Time
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -80°C | 1 month | >99% | Clear, colorless |
| 6 months | >98% | Clear, colorless | |
| 12 months | >97% | Clear, colorless | |
| -20°C | 1 month | >98% | Clear, colorless |
| 3 months | ~95% | Clear, colorless | |
| 6 months | ~90% | Clear, slight yellow tint | |
| 4°C | 1 week | ~95% | Clear, colorless |
| 1 month | <90% | Yellowish, slight precipitate | |
| Room Temperature | 24 hours | ~97% | Clear, colorless |
| 1 week | <90% | Yellowish, precipitate |
Note: The data in Table 2 is illustrative and intended to demonstrate how stability data is typically presented. Actual stability may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol describes a general method for evaluating the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
-
Sample Preparation for Time-Zero Analysis:
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system to obtain the initial (time-zero) chromatogram. The peak area of the parent compound at this point will be considered 100%.
-
-
Incubation under Test Conditions:
-
Aliquot the remaining stock solution into several vials appropriate for the different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light).
-
-
Analysis at Subsequent Time Points:
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At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
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Allow the sample to equilibrate to room temperature.
-
Prepare a sample for HPLC analysis as described in step 2.
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Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
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For each time point and condition, calculate the percentage of the remaining this compound by comparing its peak area to the peak area at time-zero.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Hedgehog signaling pathway and its inhibition by PF-5274857.
Caption: A generalized workflow for assessing compound stability in solution.
References
Interpreting unexpected results from PF-5274857 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with PF-5274857, a potent and selective Smoothened (SMO) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of PF-5274857 treatment in sensitive cell lines?
A1: In Hedgehog (Hh) pathway-dependent cancer cell lines, PF-5274857 is expected to inhibit cell proliferation and induce apoptosis. This is achieved by binding to the SMO receptor, which in turn prevents the activation and nuclear translocation of the GLI family of transcription factors. The expected molecular signature of effective treatment is a significant downregulation of Hh target genes, such as GLI1 and PTCH1.[1]
Q2: At what concentration should I see an effect of PF-5274857?
A2: The effective concentration of PF-5274857 can vary between cell lines and experimental conditions. However, published data can provide a starting point for dose-response experiments. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.
Table 1: In Vitro Activity of PF-5274857
| Parameter | Value | Notes |
| Ki for SMO binding | 4.6 ± 1.1 nM | Indicates high binding affinity to the Smoothened receptor.[1] |
| IC50 for GLI1 transcription | 2.7 ± 1.4 nM | Concentration required to inhibit 50% of GLI1 transcriptional activity in cells.[1] |
| In vivo IC50 (medulloblastoma model) | 8.9 ± 2.6 nM | Concentration required for 50% tumor growth inhibition in a mouse model.[1] |
Q3: What are the known mechanisms of resistance to SMO inhibitors like PF-5274857?
A3: Resistance to SMO inhibitors can be broadly categorized into two types:
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On-target resistance: This typically involves mutations in the SMO gene itself, which can prevent the binding of PF-5274857 to its target.
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Off-target or downstream resistance: This occurs when the Hh pathway is reactivated downstream of SMO, or when parallel signaling pathways that promote cell survival are activated. Common mechanisms include:
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Loss-of-function mutations in the negative regulator SUFU.
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Amplification of the GLI1 or GLI2 genes.
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Activation of other signaling pathways such as PI3K/AKT/mTOR that can promote cell growth and survival independent of the Hh pathway.
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Troubleshooting Guides
Issue 1: No significant decrease in cell viability after PF-5274857 treatment in a supposedly sensitive cell line.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of PF-5274857 concentrations to determine the IC50 for your specific cell line. |
| Cell Line Integrity | Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or contaminated. |
| Primary Resistance | The cell line may have intrinsic resistance. Sequence key Hh pathway genes (PTCH1, SMO, SUFU, GLI1, GLI2) to identify any pre-existing mutations that could confer resistance. |
| Suboptimal Assay Conditions | Ensure that the cell viability assay used is appropriate for your cell line and that the incubation time with PF-5274857 is sufficient to induce a response. |
Issue 2: Initial response to PF-5274857 followed by a rebound in cell growth.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Acquired On-Target Resistance | Sequence the SMO gene in the resistant cell population to check for acquired mutations in the drug-binding pocket. |
| Acquired Off-Target Resistance | Analyze the expression levels of downstream Hh pathway components. Use qPCR to check for amplification of GLI1 and GLI2 and Western blot to assess their protein levels. Also, investigate the activation status of parallel survival pathways like PI3K/AKT. |
| Selection of a Pre-existing Resistant Clone | Use single-cell cloning techniques to isolate and characterize the resistant subpopulation to understand the underlying resistance mechanism. |
Experimental Protocols
Protocol 1: Analysis of GLI1 and PTCH1 mRNA Expression by qPCR
This protocol is designed to assess the effect of PF-5274857 on the transcriptional output of the Hedgehog signaling pathway.
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Cell Seeding and Treatment:
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Seed cells at an appropriate density in 6-well plates.
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Allow cells to adhere overnight.
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Treat cells with the desired concentrations of PF-5274857 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
RNA Extraction:
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Wash cells with ice-cold PBS.
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Lyse cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
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Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
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Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
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Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB), and the synthesized cDNA.
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Run the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Protocol 2: Analysis of GLI1 and GLI2 Protein Levels by Western Blot
This protocol is used to determine if resistance to PF-5274857 is associated with increased levels of the downstream effectors GLI1 and GLI2.
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Protein Extraction:
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Treat cells as described in Protocol 1.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Denature protein lysates by boiling in Laemmli buffer.
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Separate proteins by SDS-PAGE on a polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against GLI1, GLI2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
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Quantify the band intensities and normalize the levels of GLI1 and GLI2 to the loading control. Compare the protein levels in treated versus control cells.
-
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of PF-5274857 on SMO.
Caption: A logical workflow for troubleshooting unexpected results from PF-5274857 treatment.
References
How to address poor solubility of PF-5274857 hydrochloride.
Welcome to the technical support center for PF-5274857 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent and selective Smoothened (Smo) antagonist.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Precipitation in Buffers
Question: I am observing precipitation or incomplete dissolution of this compound when preparing my working solutions in aqueous buffers such as Phosphate-Buffered Saline (PBS). How can I improve its solubility?
Answer:
Poor aqueous solubility is a known characteristic of many small molecule inhibitors, including this compound. Immediate precipitation upon dilution of a DMSO stock into aqueous media is a common issue known as "crashing out."[1] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Here are several strategies to address this issue, ranging from simple solvent adjustments to more complex formulation approaches.
Initial Steps:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[2] However, a slight, controlled increase in the final DMSO percentage (e.g., up to 1%) can sometimes maintain solubility without significantly affecting cell viability. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Gentle Physical Dissolution: After adding the DMSO stock to your pre-warmed (37°C) aqueous buffer, vortex the solution vigorously and immediately.[3] Gentle warming of the solution to 37°C or brief sonication (5-10 minutes in a water bath sonicator) can also aid in dissolution.[3] Be cautious with heating, as it can degrade some compounds.
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Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the pre-warmed aqueous buffer. This gradual change in solvent composition can help prevent immediate precipitation.[3]
Advanced Formulation Strategies:
If the initial steps are insufficient, consider the following formulation approaches to enhance solubility:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Lipid-Based Formulations: For in vivo studies or specific in vitro assays, lipid-based formulations can significantly enhance the solubility of lipophilic compounds. These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[6][7]
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in my IC50 values for this compound in cell-based assays across different experiments. What could be the cause?
Answer:
High variability in assay results is often linked to issues with compound solubility and stability.[2]
Troubleshooting Steps:
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Visual Inspection for Precipitation: Before adding the compound to your cells, carefully inspect the prepared solutions for any signs of precipitation or cloudiness. Precipitation will lead to an inaccurate and inconsistent effective concentration of the compound.
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Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a concentrated DMSO stock just before use. Avoid storing diluted aqueous solutions for extended periods.
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Control for Vehicle Effects: Ensure that the final concentration of any solvent (e.g., DMSO) is consistent across all wells, including controls.
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Consider Compound Adsorption: Hydrophobic compounds can sometimes adsorb to plasticware, reducing the effective concentration in the assay. Using low-adhesion microplates may mitigate this issue.
-
Monitor Cell Health: Ensure that the variability is not due to inconsistencies in cell seeding density or overall cell health.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[8] It is soluble in DMSO at concentrations of at least 19.65 mg/mL. For aqueous solutions, it is reported to be soluble in water up to 47.34 mg/mL (100 mM).[8] However, solubility in buffered solutions like PBS may be lower.
Q2: What is the mechanism of action of PF-5274857?
A2: PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[9] In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. When Hedgehog binds to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and target gene expression.[10][11] PF-5274857 binds to Smo and prevents its activation, thereby blocking the entire downstream signaling cascade.[9] It has a high affinity for Smo with a Ki of 4.6 nM.[9]
Q3: Are there any known stability issues with this compound in aqueous solutions?
A3: While specific degradation kinetics for this compound are not extensively published, the stability of hydrochloride salts in aqueous solutions can be influenced by pH.[4][12] Generally, they tend to be more stable in slightly acidic conditions. It is recommended to prepare aqueous solutions fresh and avoid prolonged storage, especially at neutral or alkaline pH, to minimize potential degradation.
Q4: Can PF-5274857 be used for in vivo studies?
A4: Yes, PF-5274857 has been shown to be orally available and brain-penetrant, making it suitable for in vivo studies.[9] For oral administration, appropriate formulation strategies may be required to ensure consistent absorption, given its potential solubility challenges.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 47.34 | 100 | [8] |
| DMSO | 47.34 | 100 | [8] |
Note: Solubility in aqueous buffers such as PBS may be lower than in pure water. It is advisable to experimentally determine the solubility in your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to enhance the aqueous solubility of this compound for in vitro assays.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 40% w/v). Warm the solution gently (up to 50°C) to aid dissolution. Allow to cool to room temperature.
-
In a sterile microcentrifuge tube, add the required volume of the HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add the required volume of the this compound DMSO stock to achieve your final desired concentration. The final DMSO concentration should be kept as low as possible.
-
Continue vortexing for 1-2 minutes.
-
Sonicate the solution in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for in vitro Testing
This protocol provides a general guideline for preparing a simple SEDDS formulation to enhance the solubility of this compound. This is particularly useful for cell-based assays where higher concentrations might be needed.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Determine the saturation solubility of this compound in individual excipients (oil, surfactant, co-surfactant). This will help in selecting the most appropriate components for your formulation.
-
Based on the solubility data, prepare a mixture of the oil, surfactant, and co-surfactant in a glass vial. A common starting point is a ratio of 30:40:30 (oil:surfactant:co-surfactant).
-
Place the vial on a magnetic stirrer and mix until a homogenous solution is formed. Gentle warming (40-50°C) in a water bath can be used to facilitate mixing.
-
Add the desired amount of this compound to the excipient mixture.
-
Continue stirring until the compound is completely dissolved.
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To use in a cell-based assay, add a small aliquot of this formulation to your pre-warmed cell culture medium and vortex immediately to form a microemulsion. The final concentration of the formulation in the media should be kept low to avoid cytotoxicity from the excipients.
Visualizations
Caption: Hedgehog Signaling Pathway and the Mechanism of Action of PF-5274857.
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. benchchem.com [benchchem.com]
- 4. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 8. PF 5274857 hydrochloride | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 9. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stability of aqueous solutions of promethazine hydrochloride as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-5274857 Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of PF-5274857, a potent and selective Smoothened (Smo) antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is PF-5274857 and what is its mechanism of action?
A1: PF-5274857 is a small molecule inhibitor that acts as a Smoothened (Smo) antagonist.[1][2] It functions by binding to the Smoothened receptor, a key component of the Hedgehog (Hh) signaling pathway, thereby blocking the downstream transcriptional activity of Gli1.[1][2] Dysregulation of the Hedgehog pathway is implicated in the development of various cancers, making it a critical therapeutic target.[3]
Q2: Which cell viability assays are recommended for assessing PF-5274857 cytotoxicity?
A2: Several robust and well-established cell viability assays can be employed to determine the cytotoxic effects of PF-5274857. The choice of assay may depend on the specific cell type and experimental goals. Commonly used assays include:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of living cells.[4][5][6]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A similar colorimetric assay to MTT, but with a water-soluble formazan product that simplifies the protocol.[4][7][8]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10][11][12]
Q3: What is the difference between a cell viability assay and a cytotoxicity assay?
A3: A cell viability assay measures the proportion of healthy, metabolically active cells, while a cytotoxicity assay directly measures markers of cell death, such as loss of membrane integrity.[13] A decrease in viable cells in a viability assay is an indirect measure of cytotoxicity.[13] For a comprehensive understanding, using both types of assays is often recommended.[13]
Troubleshooting Guides
This section addresses common issues that may arise during the execution of cell viability assays for PF-5274857.
Issue 1: High Background Absorbance
| Potential Cause | Recommended Solution |
| Compound Interference: PF-5274857 may directly reduce the tetrazolium salt or be colored itself. | Run a control with PF-5274857 in cell-free media to check for direct effects on the assay reagent.[13] If interference is observed, consider an alternative assay with a different detection principle (e.g., ATP-based assay).[13] |
| Contamination: Bacterial or yeast contamination can contribute to high background. | Visually inspect cultures for any signs of contamination. Ensure aseptic techniques are strictly followed. |
| Reagent Instability: The assay reagent may have degraded due to improper storage or light exposure. | Store reagents as recommended by the manufacturer, typically protected from light.[6][14] Prepare fresh reagents if degradation is suspected. |
| Phenol Red in Media: Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay.[14] If this is not possible, ensure that the background control wells contain the same medium. |
Issue 2: Low Signal or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal. | Optimize the initial cell seeding density.[13] A cell titration experiment can help determine the optimal cell number per well.[15] |
| Suboptimal Incubation Time: The incubation time with the assay reagent may be too short for sufficient color development. | Optimize the incubation time for your specific cell line and experimental conditions.[8] This can range from 1 to 4 hours for MTT and MTS assays.[4][16] |
| Low Metabolic Activity: Some cell types have inherently low metabolic rates, leading to a weaker signal. | Increase the incubation time with the assay reagent or increase the initial cell seeding density.[13] |
| Incomplete Solubilization (MTT Assay): The formazan crystals in the MTT assay may not be fully dissolved. | Ensure complete solubilization by mixing thoroughly.[16] Wrapping the plate in foil and shaking on an orbital shaker for 15 minutes can aid dissolution.[5] |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension between pipetting steps. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and assay performance. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill the peripheral wells with sterile PBS or media. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or compounds. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability. |
Experimental Protocols
MTT Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[17]
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Compound Treatment: Treat cells with a serial dilution of PF-5274857 (e.g., 0.01 nM to 100 µM) and incubate for the desired exposure time (e.g., 72 hours).[17]
-
MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS.[4][5] Add 10 µL of the MTT solution to each well.[16]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[16]
-
Solubilization: For adherent cells, carefully aspirate the media.[4][5] Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals.[5][6] Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background.[5]
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's instructions. This typically involves dissolving MTS powder in DPBS to 2 mg/ml and adding an electron coupling reagent like PES.[4][7]
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.[4][16]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[4][16]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[4][7]
Neutral Red Uptake (NRU) Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Incubation: After compound treatment, remove the culture medium and add 100 µL of a neutral red solution (e.g., 50 µg/mL in medium) to each well.
-
Incubation: Incubate the plate at 37°C for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[11]
-
Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., PBS).[10]
-
Destaining: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[10]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Read the absorbance at 540 nm.[12]
Data Presentation
The cytotoxic effect of PF-5274857 is typically quantified by determining its IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
| Compound | Parameter | Value | Cell Line | Reference |
| PF-5274857 | IC50 (Gli1 transcriptional activity) | 2.7 ± 1.4 nmol/L | - | [1][2] |
| PF-5274857 | in vivo IC50 | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1][2] |
Visualizations
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. qualitybiological.com [qualitybiological.com]
- 11. researchgate.net [researchgate.net]
- 12. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Optimizing treatment duration with PF-5274857 for maximum pathway inhibition.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-5274857 to achieve maximum Hedgehog pathway inhibition.
Frequently Asked Questions (FAQs)
Q1: What is PF-5274857 and how does it work?
A1: PF-5274857 is a potent and selective small molecule antagonist of the Smoothened (SMO) receptor.[1] By binding to SMO, it inhibits the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.[2][3] Inhibition of SMO prevents the activation of downstream GLI transcription factors, leading to a decrease in the expression of Hh target genes, such as GLI1.[1]
Q2: What is the direct target of PF-5274857 and what is a reliable biomarker for its activity?
A2: The direct target of PF-5274857 is the Smoothened (SMO) receptor. A reliable and commonly used biomarker for assessing the inhibitory activity of PF-5274857 is the mRNA expression level of GLI1, a downstream transcriptional target of the Hedgehog pathway.[1] Downregulation of GLI1 expression is a direct indicator of successful pathway inhibition.
Q3: What are the known IC₅₀ values for PF-5274857?
A3: The half-maximal inhibitory concentration (IC₅₀) values for PF-5274857 are summarized in the table below.
| Parameter | Value | Cell/System Type | Reference |
| Ki (binding affinity to SMO) | 4.6 ± 1.1 nM | In vitro binding assay | [1] |
| IC₅₀ (for Gli1 transcription) | 2.7 ± 1.4 nM | In vitro cell-based assay | [1] |
| In vivo IC₅₀ | 8.9 ± 2.6 nM | Mouse model of medulloblastoma | [1] |
Q4: How can I determine the optimal treatment duration of PF-5274857 in my experimental model?
A4: The optimal treatment duration should be determined empirically for your specific cell line or model system by conducting a time-course experiment. This involves treating your cells with a fixed, effective concentration of PF-5274857 and measuring the inhibition of a downstream biomarker, such as GLI1 expression, at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[4] The optimal duration is the time point at which maximum inhibition is observed before potential confounding factors like cell death or the development of resistance occur.
Q5: What are the potential mechanisms of resistance to PF-5274857 and other SMO inhibitors?
A5: Resistance to SMO inhibitors like PF-5274857 can arise through several mechanisms. These include mutations in the SMO receptor that prevent drug binding, amplification of downstream components of the Hedgehog pathway such as GLI2, or activation of parallel signaling pathways that can also regulate GLI activity.[2][3][5][6][7]
Troubleshooting Guides
General Troubleshooting
Issue: No or poor inhibition of the Hedgehog pathway is observed after treatment with PF-5274857.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Ensure PF-5274857 is properly dissolved and stored according to the manufacturer's instructions to prevent degradation. - Prepare fresh dilutions of the compound for each experiment. |
| Inappropriate Cell Line | - Confirm that your chosen cell line has an active Hedgehog signaling pathway at baseline. This can be verified by measuring basal GLI1 expression. - Select a cell line known to be sensitive to Hedgehog pathway inhibitors.[4] |
| Incorrect Compound Concentration | - Perform a dose-response experiment with a range of PF-5274857 concentrations to determine the optimal inhibitory concentration (IC₅₀) for your specific cell line. |
| Suboptimal Treatment Duration | - Conduct a time-course experiment to identify the optimal incubation time for achieving maximum pathway inhibition.[4] |
| Primary Resistance | - Consider sequencing key genes in the Hedgehog pathway (e.g., SMO, PTCH1, SUFU, GLI1, GLI2) in your cell line to check for pre-existing mutations that could confer resistance.[5] |
Assay-Specific Troubleshooting: Western Blot for GLI1 Protein Expression
Issue: Weak or no GLI1 signal in Western blot.
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | - Increase the amount of total protein loaded per lane (e.g., up to 40 µg).[8] - Consider using a cell line known to have high basal GLI1 expression as a positive control. |
| Inefficient Protein Transfer | - Verify successful protein transfer from the gel to the membrane by Ponceau S staining before blocking. - Optimize transfer time and voltage based on the molecular weight of GLI1. |
| Suboptimal Antibody Concentration | - Titrate the primary antibody concentration to find the optimal dilution for your experimental conditions. |
| Antibody Inactivity | - Ensure the primary antibody is validated for Western blotting and stored correctly. - Use a fresh aliquot of the antibody. |
Issue: High background or non-specific bands in Western blot.
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature). - Use a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Insufficient Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] |
| High Antibody Concentration | - Decrease the concentration of the primary and/or secondary antibody. |
Assay-Specific Troubleshooting: qPCR for GLI1 mRNA Expression
Issue: No or low amplification of GLI1 cDNA.
| Possible Cause | Troubleshooting Steps |
| Poor RNA Quality/Integrity | - Use a robust RNA extraction method and ensure the RNA has a high-quality score (RIN > 8). - Treat RNA samples with DNase to remove any contaminating genomic DNA. |
| Inefficient cDNA Synthesis | - Use a high-quality reverse transcriptase and optimize the amount of RNA input. |
| Suboptimal Primer Design | - Ensure qPCR primers for GLI1 are specific and efficient. Validate primers by running a standard curve and melt curve analysis. |
Issue: High variability in Ct values between replicates.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Use calibrated pipettes and ensure accurate and consistent pipetting of all reaction components. - Prepare a master mix for all reactions to minimize pipetting errors. |
| Poor Template Quality | - Ensure consistent quality and quantity of cDNA template across all samples. |
| Instrument Error | - Ensure the qPCR plate is properly sealed and centrifuged before running the experiment. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Treatment Duration
This protocol outlines the steps to determine the optimal duration of PF-5274857 treatment for maximum inhibition of Hedgehog pathway activity, using GLI1 mRNA expression as the readout.
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a predetermined effective concentration of PF-5274857 (e.g., 2-3 times the IC₅₀). Include a vehicle control (e.g., DMSO) for comparison.
-
Time Points: At various time points post-treatment (e.g., 0, 6, 12, 24, 48, and 72 hours), harvest the cells.
-
RNA Extraction: Extract total RNA from the cells at each time point using a validated RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of GLI1 mRNA. Normalize the GLI1 expression to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the fold change in GLI1 expression at each time point relative to the 0-hour time point or the vehicle control. The optimal treatment duration corresponds to the time point with the maximum statistically significant decrease in GLI1 expression.
Protocol 2: Western Blot for GLI1 Protein Expression
This protocol provides a general procedure for detecting GLI1 protein levels by Western blot.
-
Sample Preparation: Lyse cells treated with PF-5274857 or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLI1, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in GLI1 protein expression.
Protocol 3: qPCR for GLI1 mRNA Expression
This protocol details the steps for quantifying GLI1 mRNA levels.
-
RNA Extraction and cDNA Synthesis: Follow steps 4 and 5 from Protocol 1.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for GLI1 and a reference gene, and nuclease-free water.[10]
-
Plate Setup: Add the master mix and cDNA template to the wells of a qPCR plate. Include no-template controls (NTC) for each primer set.[10]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol. Include a melt curve analysis at the end of the run if using SYBR Green to ensure product specificity.[10]
-
Data Analysis: Determine the cycle threshold (Ct) values for GLI1 and the reference gene in each sample. Calculate the relative expression of GLI1 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of PF-5274857.
Caption: Experimental workflow for determining the optimal treatment duration of PF-5274857.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 3. Hedgehog pathway inhibition and the race against tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of PF-5274857 hydrochloride to other Smoothened inhibitors.
A Comprehensive Comparison of PF-5274857 Hydrochloride and Other Smoothened Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of this compound against other prominent Smoothened (Smo) inhibitors, including glasdegib (PF-04449913), vismodegib, and sonidegib. The content is tailored for researchers, scientists, and professionals involved in drug development, offering objective performance comparisons supported by experimental data.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation has been implicated in the pathogenesis of various cancers. The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal. Inhibition of Smo represents a promising therapeutic strategy for cancers driven by an activated Hh pathway. Several small molecule inhibitors targeting Smo have been developed and have shown clinical efficacy.
Overview of Investigated Smoothened Inhibitors
This guide focuses on the comparative efficacy of the following Smoothened inhibitors:
-
This compound: A potent and selective, orally active antagonist of Smo that can penetrate the blood-brain barrier.[1]
-
Glasdegib (PF-04449913): An oral inhibitor of the Hedgehog signaling pathway approved for the treatment of newly diagnosed acute myeloid leukemia (AML).[2]
-
Vismodegib: The first FDA-approved Smoothened inhibitor for the treatment of advanced basal cell carcinoma (BCC).
-
Sonidegib: Another FDA-approved Smoothened inhibitor for the treatment of locally advanced basal cell carcinoma.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for the selected Smoothened inhibitors.
Table 1: In Vitro Potency of Smoothened Inhibitors
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |
| This compound | Smo | Gli1 Luciferase Reporter | 2.7 ± 1.4 | - | Mouse Embryonic Fibroblasts | [1] |
| Smo | Radioligand Binding | - | 4.6 ± 1.1 | - | [1] | |
| Glasdegib (PF-04449913) | Smo | Cell-free | 5 | - | - | [3] |
| Vismodegib | Smo | Cell-free | 3 | - | - | |
| Sonidegib | Smo | Cell-free (mouse) | 1.3 | - | - | [3] |
| Smo | Cell-free (human) | 2.5 | - | - | [3] |
Table 2: In Vivo Efficacy of Smoothened Inhibitors
| Compound | Model | Efficacy Endpoint | Results | Reference |
| This compound | Medulloblastoma allograft mouse model | Tumor growth inhibition | In vivo IC50 of 8.9 ± 2.6 nM | [1] |
| Improved animal survival | Significant improvement | [1] | ||
| Glasdegib (PF-04449913) | Acute Myeloid Leukemia (AML) patients (in combination with low-dose cytarabine) | Overall Survival (OS) | Median OS of 8.8 months (vs. 4.9 months with LDAC alone) | [4][5] |
| Complete Remission (CR) | 17.0% (vs. 2.3% with LDAC alone) | [4][5] | ||
| Vismodegib | Advanced Basal Cell Carcinoma (BCC) patients | Objective Response Rate (ORR) | 30% (metastatic BCC), 43% (locally advanced BCC) | |
| Sonidegib | Locally Advanced Basal Cell Carcinoma (laBCC) patients | Objective Response Rate (ORR) | 55% | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Gli1 Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the Hedgehog pathway.
Protocol:
-
Cell Culture: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a control Renilla luciferase reporter are cultured to confluency.
-
Plating: Cells are seeded into 96-well plates and grown until they are fully confluent.
-
Treatment: The culture medium is replaced with a low-serum medium containing the test compound (e.g., this compound) at various concentrations. Cells are also stimulated with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh)-conditioned medium, to induce Gli1 expression.
-
Incubation: The cells are incubated for 24-30 hours to allow for reporter gene expression.
-
Lysis: The cells are lysed using a passive lysis buffer.
-
Luminescence Measurement: The firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity.
BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine the binding affinity of a test compound to the Smoothened receptor.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transfected with an expression vector for the human Smoothened receptor.
-
Cell Plating: The transfected cells are seeded into 24-well plates.
-
Competition Binding: The cells are incubated with a fluorescently labeled Smoothened ligand, BODIPY-cyclopamine, and varying concentrations of the unlabeled test compound.
-
Incubation: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Flow Cytometry Analysis: The cells are harvested, and the amount of bound BODIPY-cyclopamine is quantified using a flow cytometer by measuring the fluorescence intensity of the cells.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of BODIPY-cyclopamine (IC50). The inhibitor constant (Ki) can then be calculated from the IC50 value.
Visualizations
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Smoothened inhibitors.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Comparative Analysis of PF-5274857 and Other Smoothened Receptor Inhibitors: A Guide for Researchers
A detailed examination of the specificity, potency, and experimental protocols for PF-5274857 in comparison to other notable Smoothened (Smo) receptor antagonists.
This guide provides a comprehensive comparison of the Smoothened (Smo) receptor inhibitor PF-5274857 with other key alternatives, including the FDA-approved drugs vismodegib and sonidegib, as well as other inhibitors in various stages of development. The objective is to offer researchers, scientists, and drug development professionals a thorough analysis of their performance, supported by experimental data, to aid in the selection and application of these compounds in Hedgehog (Hh) signaling pathway research.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers. The G protein-coupled receptor (GPCR) Smoothened (Smo) is a key transducer of the Hh signal. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits Smo. Upon Hh binding to PTCH, this inhibition is relieved, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of the GLI family of transcription factors, which drive the expression of genes involved in cell proliferation and survival. Consequently, inhibitors of Smo have emerged as a promising therapeutic strategy for cancers driven by a hyperactive Hh pathway.
Comparative Efficacy and Potency of Smoothened Inhibitors
The potency and efficacy of Smoothened inhibitors are typically evaluated through binding affinity assays (determining the dissociation constant, Ki) and functional assays that measure the inhibition of downstream signaling (e.g., Gli1 expression, reported as IC50). A lower Ki or IC50 value indicates a more potent inhibitor.
| Inhibitor | Binding Affinity (Ki) to Smo [nmol/L] | IC50 for Gli1 Inhibition [nmol/L] |
| PF-5274857 | 4.6 ± 1.1[1] | 2.7 ± 1.4 (in cells)[1] |
| Vismodegib (GDC-0449) | ~3 | Not directly reported in comparable format |
| Sonidegib (LDE225) | Not directly reported | 1.3 (mouse), 2.5 (human)[2] |
| Saridegib (IPI-926) | Potent and specific inhibitor (exact Ki not provided)[3] | Not directly reported |
| Taladegib (LY2940680) | Potent inhibitor (exact Ki not provided)[4] | Not directly reported |
| Glasdegib (PF-04449913) | Potent, selective inhibitor (exact Ki not provided)[5] | Not directly reported |
Specificity and Off-Target Analysis
A crucial aspect of any therapeutic agent is its specificity for the intended target. Off-target effects can lead to unforeseen side effects and toxicities.
PF-5274857: Limited public data is available on the comprehensive off-target profile of PF-5274857. One study noted that it weakly inhibits the μ-opioid receptor, but a full screening panel has not been published.
Vismodegib: The off-target profile of vismodegib is primarily inferred from clinical adverse events, which include muscle spasms, alopecia, dysgeusia, and weight loss. These are considered class-effects for Smoothened inhibitors, suggesting they are related to on-target inhibition of the Hh pathway in tissues where it plays a physiological role. A real-world pharmacovigilance study also identified potential off-label adverse events such as squamous cell carcinoma, dehydration, and dysphagia.
Sonidegib: In contrast, it has been reported that sonidegib was screened against a panel of receptors, channels, transporters, kinases, and proteases with no off-target activity identified[2]. This suggests a high degree of specificity for the Smoothened receptor. However, like vismodegib, it is associated with class-effect adverse events in clinical use.
Experimental Protocols
Radioligand Binding Assay for Smoothened Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the Smoothened receptor. This method is based on the principle of measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
1. Membrane Preparation:
-
HEK293T cells are transfected with a plasmid expressing the human Smoothened receptor.
-
After 24 hours, cells are harvested and lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Crude membrane fractions are isolated by centrifugation at high speed (e.g., 21,000 x g) and the resulting pellet is resuspended in a suitable buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Membrane preparation containing the Smoothened receptor.
-
A fixed concentration of a suitable radioligand (e.g., ³H-cyclopamine).
-
A range of concentrations of the unlabeled test compound (e.g., PF-5274857, vismodegib, or sonidegib).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Gli1 Luciferase Reporter Assay
This functional assay measures the ability of a compound to inhibit Smoothened-mediated downstream signaling by quantifying the expression of the Gli1 gene, a direct target of the Hh pathway.
1. Cell Culture and Transfection:
-
Use a cell line that is responsive to Hh signaling and has been stably or transiently transfected with a luciferase reporter construct driven by a Gli-responsive promoter.
-
Plate the cells in a multi-well format suitable for luminescence readings.
2. Compound Treatment and Pathway Activation:
-
Treat the cells with a range of concentrations of the test compound.
-
Stimulate the Hh pathway using a Smoothened agonist (e.g., SAG) or a purified Hh ligand (e.g., Shh).
-
Incubate the cells for a sufficient period to allow for Gli1 transcription and luciferase expression (e.g., 24-48 hours).
3. Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Plot the luminescence signal against the concentration of the test compound.
-
Use non-linear regression to determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in luciferase activity.
Visualizations
Caption: The Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors.
Caption: Workflow for determining the binding affinity and functional potency of Smoothened inhibitors.
Conclusion
PF-5274857 is a potent and selective inhibitor of the Smoothened receptor with low nanomolar activity in both binding and functional assays. When compared to the FDA-approved drugs vismodegib and sonidegib, PF-5274857 demonstrates comparable in vitro potency. A key differentiator among these compounds lies in their specificity. While sonidegib has been reported to be highly selective with no identified off-target activities in a broad panel screen, the off-target profiles of PF-5274857 and vismodegib are less comprehensively characterized in the public domain. For researchers selecting a Smoothened inhibitor, the choice will depend on the specific experimental context. For in vitro studies requiring a well-characterized and potent inhibitor, PF-5274857 is a strong candidate. For studies where a high degree of specificity is paramount, sonidegib may be preferred, based on available data. Vismodegib, with its extensive clinical data, provides a valuable benchmark, particularly for translational studies. The provided experimental protocols offer a starting point for the direct comparison of these and other Smoothened inhibitors in a laboratory setting.
References
- 1. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Frontiers | Adverse events associated with vismodegib: insights from a real-world pharmacovigilance study using the FAERS database [frontiersin.org]
Unveiling the Downstream Consequences: A Comparative Guide to Gene Expression Analysis for PF-5274857 and Other Hedgehog Pathway Inhibitors
For researchers, scientists, and drug development professionals, confirming the downstream effects of a targeted therapeutic is paramount. This guide provides a comparative analysis of gene expression methodologies to validate the activity of PF-5274857, a potent Smoothened (SMO) antagonist, and other inhibitors of the Hedgehog (Hh) signaling pathway. By presenting objective performance comparisons, supporting experimental data, and detailed protocols, this document serves as a comprehensive resource for assessing the on-target efficacy of these compounds.
Introduction to PF-5274857 and Hedgehog Pathway Inhibition
PF-5274857 is a selective antagonist of the Smoothened (SMO) protein, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1), alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then regulate the expression of a wide array of target genes involved in cell proliferation, survival, and differentiation.
By inhibiting SMO, PF-5274857 effectively blocks this signaling cascade, leading to the downregulation of Hh target genes. A primary and well-established downstream marker of Hh pathway inhibition is the transcriptional repression of GLI1.[1]
Comparative Analysis of SMO Inhibitors
To effectively evaluate the performance of PF-5274857, it is crucial to compare its effects on downstream gene expression with those of other SMO inhibitors. This section provides a comparative overview of PF-5274857 and other notable drugs in this class.
| Drug Name | Mechanism of Action | Key Downstream Effect | Reported Efficacy (IC50 for Gli1 inhibition) |
| PF-5274857 | Potent and selective Smoothened (SMO) antagonist[1] | Blocks transcriptional activity of Gli1[1] | 2.7 ± 1.4 nmol/L (in cells)[1] |
| Vismodegib | Smoothened (SMO) antagonist | Downregulation of Gli1 expression | - |
| Sonidegib | Smoothened (SMO) antagonist | Downregulation of Gli1 expression | - |
| Glasdegib | Smoothened (SMO) antagonist | Downregulation of Hh target genes | - |
| Taladegib | Smoothened (SMO) antagonist | Suppression of the Hh signaling pathway | - |
Note: While the primary downstream effect for all listed SMO inhibitors is the downregulation of Hh target genes, particularly Gli1, direct comparative quantitative data from a single study is limited. The provided IC50 value for PF-5274857 offers a specific benchmark for its activity.
Gene Expression Analysis: Confirming Downstream Effects
Quantitative gene expression analysis is a fundamental method to confirm the downstream effects of PF-5274857 and its alternatives. The following sections detail the experimental protocols for this analysis.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gli1 Expression
This protocol outlines the steps to measure the change in Gli1 mRNA levels in response to treatment with Hedgehog pathway inhibitors.
1. Cell Culture and Treatment:
- Select a suitable cancer cell line with a known active Hedgehog signaling pathway (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines).
- Culture the cells to approximately 70-80% confluency.
- Treat the cells with varying concentrations of PF-5274857 or other SMO inhibitors (e.g., Vismodegib, Sonidegib) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
2. RNA Extraction:
- Following treatment, harvest the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
- Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
3. cDNA Synthesis:
- Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
4. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix, forward and reverse primers for Gli1, and the synthesized cDNA.
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Perform a melt curve analysis at the end of the PCR to ensure the specificity of the amplified product.
5. Data Analysis:
- Calculate the relative quantification of Gli1 gene expression using the comparative Ct (ΔΔCt) method.
- Normalize the Ct values of Gli1 to the Ct values of the housekeeping gene for both treated and control samples.
- Express the results as fold change in gene expression in the treated samples relative to the vehicle control.
Expected Results
Treatment with effective SMO inhibitors like PF-5274857 is expected to result in a dose- and time-dependent decrease in the mRNA levels of Gli1 and other Hedgehog pathway target genes.
Visualizing the Molecular Cascade and Experimental Design
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and the inhibitory action of PF-5274857.
Caption: Experimental workflow for gene expression analysis.
Conclusion
Gene expression analysis, particularly the quantification of Gli1 mRNA levels, provides a robust and reliable method for confirming the downstream effects of PF-5274857 and other SMO inhibitors. The data presented in this guide, along with the detailed experimental protocol, will enable researchers to effectively compare the performance of these compounds and validate their on-target activity. This systematic approach is essential for the preclinical and clinical development of novel therapeutics targeting the Hedgehog signaling pathway.
References
A Comparative Analysis of PF-5274857 and Other Hedgehog Pathway Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical performance of key Hedgehog pathway inhibitors, supported by experimental data and protocols.
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway, primarily through targeting the Smoothened (SMO) receptor, has led to the development of several small molecule inhibitors. This guide provides a comparative overview of PF-5274857, a potent SMO antagonist, alongside other notable Hh pathway inhibitors: vismodegib, sonidegib, and glasdegib.
Mechanism of Action: Targeting the Smoothened Receptor
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2), which in turn induce the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2][3] In many cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH1 or SMO, leads to uncontrolled cell growth.[4]
PF-5274857, vismodegib, sonidegib, and glasdegib are all orally bioavailable small molecules that function as SMO antagonists.[3][5][6][7] They bind to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade.[8][9] This inhibition of the Hh pathway can lead to the suppression of tumor growth in Hh-dependent cancers.[10]
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies have demonstrated the potent anti-tumor activity of these SMO inhibitors across various cancer models. The following table summarizes key in vitro and in vivo efficacy data.
| Inhibitor | Target | In Vitro IC50 (Gli1 Inhibition) | In Vivo IC50 (Tumor Growth Inhibition) | Key Preclinical Findings |
| PF-5274857 | SMO | 2.7 ± 1.4 nmol/L[10] | 8.9 ± 2.6 nmol/L (medulloblastoma mouse model)[10] | Potent and selective SMO antagonist with blood-brain barrier penetration.[10] |
| Vismodegib | SMO | ~1-30 nM[11] | Not directly comparable | First-in-class SMO inhibitor; resistance can develop through SMO mutations (e.g., D473H).[12] |
| Sonidegib | SMO | ~1-30 nM[11] | Not directly comparable | Effective in treating advanced basal cell carcinoma; may have a higher response rate than vismodegib in some studies.[11] |
| Glasdegib | SMO | 5 nM[13] | Not directly comparable | Approved for acute myeloid leukemia (AML) in combination with low-dose cytarabine.[5][14] |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of these inhibitors influence their clinical utility, including dosing schedules and potential for drug-drug interactions.
| Inhibitor | Absolute Bioavailability | Time to Peak Concentration (Tmax) | Elimination Half-Life (t1/2) |
| PF-5274857 | Orally available and metabolically stable in vivo[10] | Not explicitly reported | Not explicitly reported |
| Vismodegib | ~32%[3][13] | ~2.4 days (single dose)[13] | ~12 days (single dose), 4 days (continuous dosing)[13] |
| Sonidegib | 6-7% (fasting)[1] | 2-4 hours[1] | ~28 days[15] |
| Glasdegib | ~77%[6] | 1.7 hours[5] | ~14 hours[6] |
Clinical Efficacy and Safety
Vismodegib and sonidegib are approved for the treatment of advanced basal cell carcinoma (BCC), while glasdegib is approved for acute myeloid leukemia (AML).[3][5][16] PF-5274857 has undergone preclinical development.
| Inhibitor | Indication | Overall Response Rate (ORR) | Common Adverse Events |
| PF-5274857 | N/A (Preclinical) | N/A | N/A |
| Vismodegib | Advanced BCC | 30-43%[11] | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue[8] |
| Sonidegib | Advanced BCC | 7.7-60.6% (depending on BCC type)[11] | Similar to vismodegib |
| Glasdegib | AML (in combination) | Not directly applicable | Anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, nausea, edema[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Hh pathway inhibitors. Below are outlines for key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Hh pathway inhibitor and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[8][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
GLI1 mRNA Expression Assay (qPCR)
This assay quantifies the expression of the GLI1 gene, a direct downstream target of the Hh pathway, to assess pathway inhibition.
-
Cell Treatment and RNA Extraction: Treat cells with the Hh inhibitor as in the viability assay. After the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.[12]
-
Data Analysis: Calculate the relative expression of GLI1 mRNA using the ΔΔCt method. A decrease in GLI1 expression indicates inhibition of the Hh pathway.[12]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Hh inhibitor (e.g., by oral gavage) and a vehicle control to the respective groups daily for a defined period.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for Hh pathway markers.
Visualizations
Hedgehog Signaling Pathway and Inhibitor Mechanism of Action
Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors.
General Experimental Workflow for Evaluating Hh Pathway Inhibitors
References
- 1. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors [mdpi.com]
- 2. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 7. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hedgehog inhibition prolongs survival in a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validating CNS Penetration: A Comparative Analysis of PF-5274857 Hydrochloride and Other Smoothened Inhibitors
A detailed guide for researchers and drug development professionals on assessing the blood-brain barrier permeability of PF-5274857 hydrochloride, with a comparative look at alternative Smoothened (Smo) antagonists, vismodegib and sonidegib.
This guide provides an objective comparison of methodologies to validate the blood-brain barrier (BBB) penetration of the selective Smoothened (Smo) antagonist, this compound. While specific quantitative in vivo BBB penetration data for this compound is not publicly available, preclinical studies have confirmed its ability to effectively cross the BBB and inhibit Smo activity in the brain.[1][2] This guide will, therefore, focus on the established experimental protocols for assessing BBB penetration and provide a comparative overview of the BBB penetration characteristics of other notable Smoothened inhibitors, vismodegib and sonidegib, to offer a valuable framework for researchers.
Comparative Analysis of Smoothened Inhibitor BBB Penetration
The ability of a drug to penetrate the blood-brain barrier is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. For Smoothened inhibitors targeting brain tumors like medulloblastoma, efficient BBB penetration is paramount.
| Compound | Mechanism of Action | BBB Penetration Characteristics | Source |
| This compound | Potent and selective Smoothened (Smo) antagonist | Brain permeability has been confirmed and quantified in non-tumor-bearing preclinical species with an intact blood-brain barrier.[1][2] | [1][2] |
| Vismodegib | Smoothened (Smo) antagonist | Modest blood-brain barrier penetration with a median cerebrospinal fluid (CSF) to unbound plasma concentration ratio of 0.53.[3][4][5] | [3][4][5] |
| Sonidegib | Smoothened (Smo) antagonist | Favorable blood-brain barrier penetration and high tissue penetration.[6][7][8] | [6][7][8] |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
A variety of in vitro and in vivo models are utilized to predict and confirm the BBB penetration of drug candidates. Each method offers distinct advantages and limitations.
In Vitro Models
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[9][10][11][12]
-
Principle: A 96-well microplate is used, with a donor compartment at the bottom and an acceptor compartment at the top, separated by a filter coated with a lipid solution mimicking the BBB. The test compound is introduced into the donor compartment, and its concentration in the acceptor compartment is measured over time.
-
Protocol:
-
A filter plate is coated with a brain lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent.
-
The acceptor wells are filled with a buffer solution.
-
The test compound, dissolved in a buffer, is added to the donor wells.
-
The plate is incubated for a specified period (e.g., 4-18 hours).
-
The concentration of the compound in both donor and acceptor wells is quantified using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are typically classified as having high BBB permeability.[13]
-
2. Caco-2 Permeability Assay
While originally developed as a model for the intestinal barrier, the Caco-2 cell line is also used to assess the potential for a compound to cross the BBB, particularly to evaluate efflux transporter interactions.[14][15][16][17][18]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a Transwell® system. These cells form a polarized monolayer with tight junctions and express various efflux transporters, such as P-glycoprotein (P-gp).
-
Protocol:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.
-
To assess active efflux, the transport is also measured in the basolateral-to-apical direction.
-
Compound concentrations are determined by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.[17][18]
-
In Vivo Models
3. In Situ Brain Perfusion
This technique provides a more physiologically relevant assessment of BBB transport in a living animal model, typically a rat or mouse.[19][20][21][22]
-
Principle: The blood supply to one cerebral hemisphere is replaced with a controlled perfusion fluid containing the test compound. This allows for the precise measurement of brain uptake over a short period, independent of systemic recirculation and metabolism.
-
Protocol:
-
The animal is anesthetized, and the common carotid artery is cannulated.
-
The heart is stopped, and perfusion with a physiological buffer containing the radiolabeled or fluorescently tagged test compound is initiated at a constant rate.
-
After a short perfusion period (e.g., 5-60 seconds), the brain is flushed with a compound-free buffer to remove the tracer from the vasculature.
-
The brain is removed, and the concentration of the compound in the brain tissue is determined.
-
The brain uptake clearance (Kin) is calculated to quantify the rate of transport across the BBB.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Hedgehog signaling pathway targeted by PF-5274857 and a general workflow for validating BBB penetration.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and safety of vismodegib in patients with advanced solid malignancies and hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic dose-scheduling study of hedgehog pathway inhibitor vismodegib (GDC-0449) in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of PF-5274857: On-Target Activity and a Framework for Assessing Cross-Reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an overview of the selective Smoothened (Smo) antagonist, PF-5274857, with a focus on its potent inhibition of the Hedgehog (Hh) signaling pathway. While comprehensive cross-reactivity data for PF-5274857 against a broad panel of other signaling pathways is not extensively available in the public domain, this document outlines a standard framework for such an investigation. The methodologies and data presentation formats described herein serve as a guide for researchers aiming to conduct similar selectivity profiling studies.
Introduction to PF-5274857
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the formation of various cancers.[2] By inhibiting Smo, PF-5274857 effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for promoting tumor cell proliferation and survival.[1][3]
On-Target Potency of PF-5274857
Experimental data demonstrates the high potency of PF-5274857 in targeting the Hedgehog pathway.
| Parameter | Value | Assay Method |
| Ki for Smoothened (Smo) | 4.6 ± 1.1 nmol/L | Radioligand Binding Assay |
| IC50 for Gli1 Inhibition | 2.7 ± 1.4 nmol/L | Gli-Luciferase Reporter Assay |
| in vivo IC50 | 8.9 ± 2.6 nmol/L | Medulloblastoma Mouse Model |
Data sourced from Rohner et al., Mol Cancer Ther, 2012.[1]
Cross-Reactivity Profile of PF-5274857
A critical aspect of drug development is to understand the selectivity of a compound and its potential for off-target effects. While PF-5274857 is described as a "selective" Smo antagonist, detailed public data on its activity against other major signaling pathways such as Wnt, Notch, PI3K/Akt, and MAPK is limited.
A comprehensive cross-reactivity study would typically involve screening the compound against a panel of kinases and other relevant cellular targets. The following sections outline the standard experimental protocols and data presentation for such a study.
Experimental Protocols for Cross-Reactivity Studies
To assess the selectivity of a Smoothened antagonist like PF-5274857, a tiered approach is often employed, starting with broad screening panels followed by more specific functional assays for any identified off-target interactions.
Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of PF-5274857 against a broad panel of human kinases.
-
Methodology:
-
Assay Platform: A radiometric kinase assay (e.g., HotSpot™) or a fluorescence-based assay is commonly used.
-
Kinase Panel: A comprehensive panel of recombinant human kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) is utilized.
-
Compound Concentration: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in the initial screen.
-
Procedure:
-
The kinase, substrate, ATP (at or near the Km for each kinase), and the test compound are incubated together.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
-
Follow-up: For any kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value.
-
Cellular Pathway-Specific Reporter Assays
-
Objective: To assess the functional effect of PF-5274857 on key signaling pathways in a cellular context.
-
Methodology:
-
Cell Lines: Use of stable cell lines containing reporter constructs for specific pathways (e.g., TOP/FOPflash for Wnt/β-catenin, HES1-luciferase for Notch, SRE-luciferase for MAPK/ERK, and a FOXO-responsive reporter for PI3K/Akt).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are then treated with a known activator of the specific pathway (e.g., Wnt3a for the Wnt pathway, Jagged1 for the Notch pathway, EGF for the MAPK pathway, and IGF-1 for the PI3K/Akt pathway) in the presence of varying concentrations of PF-5274857.
-
After an appropriate incubation period, cells are lysed, and the luciferase activity is measured.
-
Results are normalized to a co-transfected control reporter (e.g., Renilla luciferase).
-
-
Data Presentation for Cross-Reactivity Analysis
The results of the cross-reactivity studies should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile of PF-5274857
| Kinase Family | Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Tyrosine Kinase | EGFR | < 10 | > 100 |
| SRC | 15 | > 100 | |
| ABL1 | 5 | > 100 | |
| Serine/Threonine Kinase | AKT1 | 8 | > 100 |
| ERK2 (MAPK1) | 12 | > 100 | |
| GSK3β | 20 | > 50 | |
| ROCK1 | 9 | > 100 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Functional Pathway Selectivity of PF-5274857
| Signaling Pathway | Reporter Assay | IC50 (µM) |
| Hedgehog | Gli-Luciferase | 0.0027 |
| Wnt/β-catenin | TOPflash | > 100 |
| Notch | HES1-Luciferase | > 100 |
| PI3K/Akt | FOXO-Luciferase | > 100 |
| MAPK/ERK | SRE-Luciferase | > 100 |
This table presents hypothetical data for illustrative purposes.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the targeted signaling pathway and experimental workflows.
Caption: The Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened (SMO).
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
A Comparative Guide to the In Vivo Efficacy of PF-5274857 and First-Generation Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the investigational Smoothened (Smo) antagonist, PF-5274857, with the first-generation Smo inhibitors, vismodegib and sonidegib. The information presented is based on available preclinical and clinical data, offering an objective analysis to inform further research and drug development in the context of Hedgehog (Hh) pathway-driven cancers.
Introduction to Smoothened Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma (BCC), when aberrantly activated. The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal. Inhibition of Smo represents a promising therapeutic strategy for treating these malignancies. First-generation Smo inhibitors, such as vismodegib and sonidegib, have been approved for the treatment of advanced BCC. PF-5274857 is a novel, potent, and selective Smo antagonist that was under investigation by Pfizer. This guide focuses on the in vivo data to draw a comparative landscape of these inhibitors.
Head-to-Head In Vivo Efficacy: An Indirect Comparison
Direct comparative in vivo studies between PF-5274857 and the first-generation Smo inhibitors have not been identified in the public domain. Therefore, this guide presents an indirect comparison based on data from individual preclinical and clinical trials, with a focus on studies conducted in medulloblastoma models to allow for a more relevant assessment, given that the primary in vivo data for PF-5274857 is in this indication.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy parameters for PF-5274857, vismodegib, and sonidegib.
Table 1: In Vivo Efficacy of PF-5274857 in a Medulloblastoma Mouse Model
| Parameter | Value | Animal Model | Source |
| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Patched (+/-) medulloblastoma mice | [1][2] |
| Blood-Brain Barrier Penetration | Yes (CSF to unbound plasma ratio of ~0.44) | Preclinical species | [1][2] |
| Key Finding | Robust antitumor activity and improved animal survival rates | Primary medulloblastoma mice | [1] |
Table 2: In Vivo Efficacy of First-Generation Smo Inhibitors in Medulloblastoma Models
| Inhibitor | Parameter | Finding | Animal Model | Source |
| Vismodegib | Antitumor Activity | Demonstrated remarkable efficacy | Genetically engineered mouse model of medulloblastoma | |
| Tumor Regression | Observed in a patient with metastatic PTCH1-mutant medulloblastoma | Human case | ||
| Sonidegib | Blood-Brain Barrier Penetration | Effectively penetrates the BBB | Preclinical studies | |
| Antitumor Activity | Complete inhibition of GLI1 and tumor regression | Mouse medulloblastoma genetic engineered models |
Table 3: Clinical Efficacy of First-Generation Smo Inhibitors in Basal Cell Carcinoma
| Inhibitor | Indication | Overall Response Rate (ORR) | Key Clinical Trial |
| Vismodegib | Locally Advanced BCC | 43% | ERIVANCE |
| Metastatic BCC | 30% | ERIVANCE | |
| Sonidegib | Locally Advanced BCC | 58% | BOLT |
| Metastatic BCC | 5% | BOLT |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Hedgehog signaling pathway and the mechanism of action of Smo inhibitors.
Caption: A generalized workflow for a preclinical in vivo efficacy study.
References
A Head-to-Head Comparison of Smoothened Inhibitors: PF-5274857, IPI-926, and NVP-LDE225 in Preclinical Research
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for malignancies such as medulloblastoma and basal cell carcinoma. Central to the activation of this pathway is the G-protein coupled receptor, Smoothened (SMO). Consequently, the development of SMO inhibitors has been a significant area of research. This guide provides a detailed comparison of three potent SMO inhibitors: PF-5274857, IPI-926 (Saridegib), and NVP-LDE225 (Erismodegib), offering researchers, scientists, and drug development professionals a comprehensive overview of their preclinical performance based on available experimental data.
All three compounds are potent antagonists of the Smoothened receptor, a key activator of the Hedgehog signaling pathway.[1] While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their relative potency, pharmacokinetics, and in vivo efficacy.
Quantitative Data Summary
The following tables summarize the key in vitro and pharmacokinetic parameters for PF-5274857, IPI-926, and NVP-LDE225. It is important to note that the data are compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: In Vitro Potency of SMO Inhibitors
| Parameter | PF-5274857 | IPI-926 (Saridegib) | NVP-LDE225 (Erismodegib) |
| Target | Smoothened (SMO)[2][3] | Smoothened (SMO)[4] | Smoothened (SMO)[5] |
| Ki (SMO Binding) | 4.6 ± 1.1 nM[2][3] | Not explicitly reported | Not explicitly reported |
| IC50 (SMO Binding) | Not explicitly reported | 1.4 nM[4] | 1.3 nM (mouse), 2.5 nM (human) |
| IC50 (Gli1 Luciferase Assay) | 2.7 ± 1.4 nM[2][3] | 5 - 7 nM[4] | 0.6 nM (with 1 nM Agonist), 8 nM (with 25 nM Agonist) |
| In Vivo IC50 (Gli1 mRNA inhibition) | 8.9 ± 2.6 nM (mouse medulloblastoma model)[2][3] | Not explicitly reported | Not explicitly reported |
Table 2: Preclinical Pharmacokinetic Profiles
| Parameter | PF-5274857 | IPI-926 (Saridegib) | NVP-LDE225 (Erismodegib) |
| Administration Route | Oral[2][3] | Oral[4] | Oral[5] |
| Bioavailability | Orally available and metabolically stable[3] | High in mouse and dog, moderate in monkey | 69% to 102% in preclinical species[5] |
| Tmax (Time to Peak Concentration) | Not explicitly reported | 2 - 8 hours (human)[4] | Not explicitly reported |
| Terminal Half-life (t1/2) | Not explicitly reported | 20 - 40 hours (human)[4] | 3.04 to 6.81 hours (preclinical species)[5] |
| Plasma Protein Binding | Not explicitly reported | >99% (mouse, rat, human)[5] | >99% (mouse, rat, human), 77% (dog), 85% (monkey)[5] |
| Blood-Brain Barrier Penetration | Yes, effective penetration[3] | Not explicitly reported | Yes, penetrates in tumor-bearing animals |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of PF-5274857 Hydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling PF-5274857 hydrochloride must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on available safety data.
Summary of Material Hazards
This compound is a substance that may be irritating to the mucous membranes and upper respiratory tract.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin, potentially causing eye, skin, or respiratory system irritation.[1] The toxicological properties of this compound have not been fully investigated.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1]
-
Respiratory Protection: A NIOSH-approved respirator, as warranted by conditions.[1]
-
Skin Protection: A lab coat.[1]
Disposal Workflow
The following diagram outlines the recommended step-by-step process for the disposal of this compound.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing the appropriate PPE, including safety glasses, chemical-resistant gloves, a lab coat, and a NIOSH-approved respirator if necessary.[1]
-
Waste Collection:
-
Collect waste this compound in a suitable, tightly closed container.
-
Clearly label the container with the chemical name.
-
For spills involving solid material, use a damp cloth or a filtered vacuum to clean the area, avoiding methods that generate dust.
-
-
Professional Disposal:
-
The primary method for disposal is to contact a licensed professional waste disposal service.[2]
-
This ensures that the material is handled and disposed of in accordance with all applicable regulations.
-
-
Contaminated Packaging:
-
Dispose of any contaminated packaging as unused product, following the same procedures outlined above.[2]
-
Transportation Information
According to the available safety data sheets, this compound is not currently regulated as a dangerous good for transport under DOT (US), IMDG, or IATA regulations.[2] However, it is crucial to confirm this with your selected waste disposal service, as regulations can change.
First Aid in Case of Exposure
In the event of accidental exposure during handling or disposal, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[1] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
